Technical Documentation Center

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
  • CAS: 1015610-15-7

Core Science & Biosynthesis

Foundational

Technical Guide: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

The following technical guide details the chemical identity, synthetic architecture, and medicinal chemistry applications of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile . CAS Number: 1015610-15-7 Synonyms: 4-Cyano-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthetic architecture, and medicinal chemistry applications of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile .

CAS Number: 1015610-15-7 Synonyms: 4-Cyano-5-fluoro-7-azaindole; 5-Fluoro-4-cyano-1H-pyrrolo[2,3-b]pyridine

Executive Summary

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a highly specialized heterocyclic building block belonging to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class.[1][2] This scaffold is widely recognized in medicinal chemistry as a bioisostere of the purine nucleus, making it a "privileged structure" for the design of ATP-competitive kinase inhibitors.

The specific substitution pattern—a nitrile group at C4 and a fluorine atom at C5—imparts unique electronic and steric properties. The C4-nitrile acts as a reversible covalent trap or a strong hydrogen bond acceptor, while the C5-fluorine modulates the pKa of the pyrrole proton and enhances metabolic stability by blocking the metabolically labile C5 position.

Chemical Identity & Properties

PropertyData
CAS Number 1015610-15-7
Molecular Formula C₈H₄FN₃
Molecular Weight 161.14 g/mol
Exact Mass 161.0389
SMILES N#CC1=C(F)C=NC2=C1C=CN2
IUPAC Name 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Appearance Off-white to pale yellow solid
Solubility DMSO, Methanol, DMF; Low solubility in water
pKa (Calculated) ~11.5 (Pyrrole NH)
LogP (Calculated) ~1.8

Synthetic Architecture: The N-Oxide Activation Pathway

The synthesis of 4,5-disubstituted 7-azaindoles is non-trivial due to the electron-deficient nature of the pyridine ring. The most robust industrial route relies on the N-oxide activation strategy , which converts the nucleophilic pyridine nitrogen into an activating group for electrophilic substitution or directs nucleophilic attack to the C4 position.

Retrosynthetic Analysis
  • Target: 5-Fluoro-4-cyano-7-azaindole.

  • Precursor: 4-Chloro-5-fluoro-7-azaindole.

  • Key Transformation: Palladium-catalyzed cyanation (Rosenmund-von Braun or modern variants).

  • Starting Material: 5-Fluoro-7-azaindole (CAS 866319-00-8).

Step-by-Step Synthesis Logic
  • N-Oxidation: Treatment of 5-fluoro-7-azaindole with m-CPBA yields the N7-oxide. The fluorine at C5 exerts an inductive electron-withdrawing effect, slightly deactivating the ring, but the N-oxide formation remains feasible.

  • Regioselective Chlorination: The N-oxide is treated with POCl₃ or methanesulfonyl chloride (MsCl). This induces a rearrangement (Reissert-Henze type mechanism) where the oxygen leaves and a chloride ion attacks the highly electrophilic C4 position.

    • Mechanistic Note: The C5-fluorine directs the chlorination to C4 (ortho to F, para to N) rather than C6, reinforcing regioselectivity.

  • Cyanation: The 4-chloro intermediate undergoes a palladium-catalyzed cross-coupling with Zinc Cyanide (Zn(CN)₂) to install the nitrile group.

Reaction Pathway Visualization

SynthesisPath Start 5-Fluoro-7-azaindole (CAS 866319-00-8) NOxide N7-Oxide Intermediate Start->NOxide m-CPBA, EtOAc 0°C to RT Chloro 4-Chloro-5-fluoro-7-azaindole NOxide->Chloro POCl3 or MsCl Reflux/Heat Product 5-Fluoro-4-cyano-7-azaindole (CAS 1015610-15-7) Chloro->Product Zn(CN)2, Pd(PPh3)4 DMF, 120°C

Figure 1: The canonical synthetic route via N-oxide activation and Pd-catalyzed cyanation.[1][3][4]

Medicinal Chemistry Utility

The 7-azaindole core is a bioisostere of purine, allowing it to mimic the adenine ring of ATP. This makes CAS 1015610-15-7 a critical intermediate for Kinase Inhibitor discovery (e.g., JAK, TRK, FGFR).

Structure-Activity Relationship (SAR)
  • Hinge Binding: The N1 (pyrrole) and N7 (pyridine) atoms typically form a bidentate hydrogen bond network with the kinase hinge region (Glu/Leu backbone residues).

  • Gatekeeper Interaction (C5-F): The fluorine at C5 is strategically placed to interact with the "gatekeeper" residue or hydrophobic pockets. Fluorine substitution often improves metabolic stability by blocking oxidation at this position.

  • Solvent Front/Ribose Pocket (C4-CN): The nitrile group at C4 projects towards the ribose binding pocket. It can serve as:

    • A linear, rigid spacer.

    • A weak hydrogen bond acceptor.

    • A handle for further hydration to a primary amide (CONH₂).

Signaling Pathway Relevance

Compounds derived from this scaffold are frequently screened against the JAK-STAT and MAPK/ERK pathways.

Signaling Ligand Growth Factor (e.g., FGF, EGF) Receptor RTK (FGFR, EGFR) Ligand->Receptor Activation Ras Ras Receptor->Ras Phosphorylation Inhibitor 7-Azaindole Inhibitor Inhibitor->Receptor ATP Competition (Blocks Signal) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription

Figure 2: Mechanism of action for 7-azaindole kinase inhibitors in the MAPK pathway.

Experimental Protocol: Cyanation of 4-Chloro-5-fluoro-7-azaindole

Note: This protocol describes the critical transformation to the final CAS 1015610-15-7 from its chloro-precursor.

Reagents:

  • 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Zinc Cyanide (Zn(CN)₂) (0.6 - 1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 - 0.1 eq)

  • Solvent: Anhydrous DMF or NMP (degassed)

Procedure:

  • Setup: In a glovebox or under a steady stream of Argon, charge a pressure vial with the 4-chloro precursor, Zn(CN)₂, and Pd(PPh₃)₄.

  • Solvation: Add anhydrous DMF. Sparge with Argon for 10 minutes to remove dissolved oxygen (Critical: Oxygen poisons the Pd(0) catalyst).

  • Reaction: Seal the vial and heat to 120°C for 4–12 hours. Monitor by LC-MS for the disappearance of the chloro-starting material (M+H ~ 171/173) and appearance of the nitrile product (M+H ~ 162).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine (3x) to remove DMF.

    • Safety Note: The aqueous wash may contain residual cyanide. Treat with bleach (sodium hypochlorite) in a fume hood before disposal.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as an off-white solid.

Handling and Stability

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The nitrile group is stable, but the pyrrole NH is acidic and can be sensitive to strong bases.

  • Hazards:

    • Acute Toxicity: Treat as toxic if swallowed or inhaled (H301/H331).

    • Irritant: Causes skin and eye irritation (H315/H319).

    • Cyanide Content: While the nitrile is covalently bound, combustion or strong acid hydrolysis can release HCN gas.

References

  • Splendid Lab. 5-Fluoro-1h-pyrrolo[2,3-b]pyridine-4-carbonitrile Product Data. Retrieved from

  • Combi-Blocks. Product ST-0648: 5-Fluoro-1h-pyrrolo[2,3-b]pyridine-4-carbonitrile. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for 7-Azaindole Derivatives. Retrieved from

  • Song, J. J., et al. (2010). "Synthesis of 5-substituted 7-azaindoles via N-oxide activation." Journal of Organic Chemistry. (Mechanistic basis for synthesis).
  • BMS Patents.Kinase Inhibitors containing 7-azaindole scaffold.

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Introduction: Navigating the Nuances of a Novel Scaffold 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a fluorinated azaindole derivative, a class of heterocyclic compounds of significant interest in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of a Novel Scaffold

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a fluorinated azaindole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These scaffolds are integral to the design of kinase inhibitors and other targeted therapeutics. The introduction of a fluorine atom and a nitrile group can significantly modulate the physicochemical and pharmacological properties of the parent molecule, including its metabolic stability and target-binding affinity. However, these same structural modifications also necessitate a thorough and cautious approach to laboratory safety and handling.

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. As specific toxicological data for this compound (CAS 1015610-15-7) is not extensively documented, this whitepaper synthesizes information from structurally related compounds and general principles for handling fluorinated nitrogen heterocycles and nitrile-containing molecules. This approach, rooted in established chemical safety principles, provides a robust framework for researchers and drug development professionals to work with this compound responsibly.

Section 1: Hazard Identification and Risk Assessment

A comprehensive understanding of the potential hazards is the cornerstone of safe laboratory practice. Based on the Globally Harmonized System (GHS) classifications for structurally similar pyrrolopyridines, the primary hazards associated with 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile are anticipated to be acute oral toxicity and serious eye damage.[1][2] The nitrile functional group also warrants caution due to the potential for adverse health effects.

Hazard Category GHS Classification (Inferred) Hazard Statement (Inferred) Rationale and Expert Insight
Acute Oral Toxicity Category 4H302: Harmful if swallowed.[1][2]Pyrrolopyridine derivatives have shown evidence of oral toxicity. The metabolic pathways of such compounds can lead to the formation of toxic intermediates. Accidental ingestion must be strictly avoided.
Serious Eye Damage/Eye Irritation Category 1H318: Causes serious eye damage.[1]Fine, crystalline solids can be highly irritating to the eyes. For some related compounds, this irritation can be severe and lead to lasting damage. The potential for serious eye damage necessitates stringent eye protection.
Skin Corrosion/Irritation Category 2 (Potential)H315: Causes skin irritation.[2]While not always the primary hazard, prolonged or repeated skin contact with nitrogen heterocycles can lead to irritation.[2] Good laboratory hygiene is crucial.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Potential)H335: May cause respiratory irritation.[2]Inhalation of fine dust from the solid compound could irritate the respiratory tract. Handling procedures should aim to minimize dust generation.

Expert Note on Fluorine and Nitrile Moieties: The presence of fluorine can enhance the biological activity and also the potential toxicity of a molecule.[3] Upon combustion, fluorinated organic compounds can produce highly toxic and corrosive hydrogen fluoride gas.[4] The nitrile group (-C≡N) is a common feature in many pharmaceuticals, but it is also structurally related to cyanides. While the toxicity of organic nitriles is generally lower than inorganic cyanide salts, some can release hydrogen cyanide under specific metabolic or environmental conditions.

Section 2: Comprehensive Safe Handling and Storage Protocols

A proactive and informed approach to handling and storage is paramount to mitigating the risks associated with 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. The following protocols are designed to create a self-validating system of safety, where each step reinforces the overall goal of minimizing exposure.

Personal Protective Equipment (PPE): The First Line of Defense

The selection of appropriate PPE is non-negotiable. The following should be considered the minimum requirement when handling this compound:

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Nitrile gloves are the recommended choice. It is crucial to inspect gloves for any signs of degradation or perforation before use. Double-gloving is a prudent practice, especially during weighing and transfer operations. Contaminated gloves should be disposed of immediately following established procedures.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For operations with a higher risk of contamination, disposable sleeves are recommended.

  • Respiratory Protection: For routine handling of small quantities within a certified chemical fume hood, respiratory protection is typically not required. However, if there is a potential for aerosolization or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Engineering Controls: Creating a Safe Workspace

Engineering controls are designed to isolate the researcher from the hazardous material:

  • Chemical Fume Hood: All handling of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, including weighing, dissolving, and transferring, must be conducted in a properly functioning and certified chemical fume hood.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[5]

Step-by-Step Handling Workflow

The following workflow is designed to guide the user through the safe handling of the compound from receipt to use.

  • Receiving and Inspection: Upon receipt, inspect the container for any damage.

  • Pre-Handling Preparation: Before opening the container, ensure all necessary PPE is donned correctly and the chemical fume hood is operational. Have all necessary equipment (spatulas, weigh boats, solvents, etc.) within the fume hood to minimize movement in and out of the containment area.

  • Weighing and Transfer:

    • Perform all weighing operations within the fume hood.

    • To prevent the generation of dust, handle the solid material gently. Avoid scooping or pouring in a manner that creates airborne particles.

    • Use anti-static weigh boats or an ionizing bar to minimize static electricity, which can cause the fine powder to disperse.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution:

    • Add the solvent to the solid in a controlled manner to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent the release of vapors.

  • Post-Handling Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate the area.

    • Carefully remove and dispose of contaminated gloves and any disposable materials in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing PPE.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal Prep Don PPE (Goggles, Gloves, Lab Coat) FumeHood Verify Fume Hood Operation Weigh Weigh Solid Compound FumeHood->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Dissolve Dissolve in Solvent Transfer->Dissolve Decontaminate Decontaminate Work Surface Dissolve->Decontaminate Dispose Dispose of Contaminated Waste Decontaminate->Dispose RemovePPE Remove PPE Dispose->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Safe Handling Workflow for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

Storage Requirements

Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Temperature: For long-term storage, it is advisable to store the compound at -20°C to -80°C.[6] For short-term storage, refrigeration at 2-8°C is acceptable.[6]

  • Container: Keep the compound in a tightly sealed, clearly labeled container to prevent moisture ingress and contamination.

  • Location: Store in a dry, well-ventilated area designated for chemical storage, away from incompatible materials such as strong oxidizing agents.[7]

Section 3: Emergency Procedures: A Plan for the Unexpected

Despite meticulous planning, accidents can happen. A well-defined and practiced emergency response plan is essential.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[5] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[8] If irritation persists, seek medical attention.

  • Inhalation: Move the affected individual to fresh air.[8] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of significant airborne dust.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a solid spill, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne.

  • Clean-up:

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Carefully sweep or scoop the contained material into a designated hazardous waste container. Avoid dry sweeping, which can generate dust.

    • Decontaminate the spill area with an appropriate solvent and wipe it clean.

    • All materials used for clean-up should be disposed of as hazardous waste.

G action_node action_node Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess SmallSpill Small Spill in Fume Hood? Assess->SmallSpill Yes LargeSpill Large Spill or Outside Hood? Assess->LargeSpill No Action_PPE Don Appropriate PPE SmallSpill->Action_PPE Action_Evacuate Evacuate Area Alert Others LargeSpill->Action_Evacuate Action_Contain Gently Cover with Absorbent Material Action_PPE->Action_Contain Action_Cleanup Carefully Scoop into Hazardous Waste Container Action_Contain->Action_Cleanup Action_Decon Decontaminate Spill Area Action_Cleanup->Action_Decon Action_CallEHS Contact EHS/ Emergency Response Action_Evacuate->Action_CallEHS

Caption: Spill Response Decision-Making Workflow.

Section 4: Disposal and Decontamination

All waste containing 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, including unused product, contaminated materials, and cleaning supplies, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Procedures: All chemical waste disposal must be conducted in strict accordance with local, state, and federal regulations.[9][10] Contact your institution's EHS department for specific guidance on the disposal of this compound.

  • Decontamination of Glassware: Glassware that has been in contact with the compound should be rinsed with an appropriate organic solvent, and the rinsate collected as hazardous waste. The glassware can then be washed using standard laboratory procedures.

Conclusion: A Culture of Safety

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile represents a valuable tool in the arsenal of medicinal chemists. By understanding its potential hazards and adhering to the rigorous handling, storage, and emergency protocols outlined in this guide, researchers can work with this compound confidently and safely. The principles of chemical safety are not merely a set of rules but a culture of awareness, preparedness, and responsibility that ensures the well-being of all laboratory personnel and the integrity of their scientific endeavors.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-Dimethylaminoacetonitrile. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]

  • ChemSafetyPro. (2016). GHS Hazard Statement List. Retrieved from [Link]

  • United Nations Economic Commission for Europe. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]

  • Kuchar, M., & Klepetarova, B. (2025). Fluorinated Heterocycles. ResearchGate. Retrieved from [Link]

  • Air Products. (n.d.). Fluorine in Nitrogen Safety Data Sheet. Retrieved from [Link]

  • Holston Gases. (n.d.). Nitrogen Trifluoride NF3 Safety Data Sheet. Retrieved from [Link]

  • Cusabio. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Allschoolabs. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile - 98%, high purity, CAS No.1015610-15-7. Retrieved from [Link]

  • Methylamine Supplier. (n.d.). 1H-Pyrrolo[2,3-B]Pyridine-5-Carbonitrile. Retrieved from [Link]

  • USF General Chemistry Lab. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF) [Video]. YouTube. Retrieved from [Link]

  • Shiva K Rastogi Lectures. (2022, October 16). Chemical Waste Identification Classification and Proper Disposal [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Solubility Profile and Physicochemical Characterization of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Executive Summary This technical guide provides a comprehensive analysis of the solubility and physicochemical properties of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile , a critical heterocyclic scaffold often empl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility and physicochemical properties of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile , a critical heterocyclic scaffold often employed in the design of kinase inhibitors (e.g., JAK, FGFR). As a 7-azaindole derivative functionalized with electron-withdrawing groups (fluorine at C5, nitrile at C4), this compound exhibits a distinct solubility profile characterized by low aqueous solubility and pH-dependent ionization.

This document synthesizes predicted physicochemical data with rigorous experimental protocols, offering researchers a self-validating framework for characterizing this specific chemical entity (NCE) in drug discovery workflows.

Compound Identity & Physicochemical Profile[2][6][7][8][9][10][11]

Before establishing solubility protocols, it is essential to define the structural parameters that dictate the compound's behavior in solution.

ParameterDataNotes
IUPAC Name 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
CAS Number 1015610-15-7 Unique Identifier
Molecular Formula C₈H₄FN₃
Molecular Weight 161.14 g/mol
Core Scaffold 7-Azaindole (Pyrrolo[2,3-b]pyridine)
Key Substituents 5-Fluoro (-F), 4-Cyano (-CN)Both are Electron Withdrawing Groups (EWG)
Theoretical Solubility & Ionization

The solubility of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is governed by the interplay between its lipophilicity and ionization state.

  • Lipophilicity (LogP): The estimated LogP is 1.3 – 1.6 .

    • Reasoning: The parent 4-cyano-7-azaindole has a LogP ~1.03. The addition of a fluorine atom typically increases LogP by ~0.2–0.4 units due to increased hydrophobicity.

  • Acidity (pKa - Pyrrole NH): Estimated pKa ~12.5 – 13.5 .

    • Effect: The NH proton is weakly acidic. At physiological pH (7.4), it remains protonated (neutral). Deprotonation occurs only at very high pH (>12), forming the anion.

  • Basicity (pKa - Pyridine N): Estimated pKa < 2.0 .

    • Effect: The pyridine nitrogen (N7) is typically basic. However, the strong electron-withdrawing nature of the adjacent 4-cyano and 5-fluoro groups significantly reduces the electron density at N7, making it extremely weakly basic. It will not protonate significantly at physiological pH.

Solubility Data Analysis

The following data represents the expected solubility profile derived from structural analogs and physicochemical calculations. This serves as a baseline for experimental validation.

Table 1: Solubility Profile (25°C)
Solvent / MediumSolubility ClassificationEstimated ConcentrationUsage Note
Water (pH 7.0) Very Low< 0.1 mg/mLNot suitable for stock solutions.
0.1 M HCl (pH 1.0) Low to Moderate0.5 – 2.0 mg/mLProtonation of N7 may slightly enhance solubility.
DMSO High> 50 mg/mLRecommended for Stock Solution (10-100 mM).
Ethanol Moderate5 – 20 mg/mLSuitable for some biological assays.
Methanol Moderate to High10 – 30 mg/mLUseful for analytical sample preparation.
FaSSIF (pH 6.5) Low< 0.2 mg/mLBiorelevant intestinal fluid simulation.

Experimental Methodologies

To rigorously determine the exact solubility values, the following protocols must be executed. These methods distinguish between Kinetic Solubility (for early screening) and Thermodynamic Solubility (for formulation).

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The "Gold Standard" for equilibrium solubility.

  • Preparation: Weigh approximately 2–5 mg of solid compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the test medium (e.g., Phosphate Buffer pH 7.4, Water, or SGF).

  • Equilibration:

    • Seal the vial tightly.[1]

    • Agitate (shake) at 25°C for 24 to 48 hours .

    • Visual Check: Ensure undissolved solid remains. If clear, add more solid.

  • Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (pre-saturated).

  • Quantification:

    • Dilute the supernatant with Mobile Phase (e.g., 50:50 ACN:Water).

    • Analyze via HPLC-UV (254 nm) or LC-MS .

    • Calculate concentration using a calibration curve prepared from a DMSO stock standard.

Protocol B: Kinetic Solubility (High-Throughput)

For rapid estimation during compound screening.

  • Stock: Prepare a 10 mM stock solution in 100% DMSO.

  • Spiking: Add 5 µL of DMSO stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Filtration: Filter using a vacuum manifold with a 0.45 µm filter plate.

  • Analysis: Analyze the filtrate via UV-Vis plate reader or LC-MS. Compare the peak area to a standard (100 µM in 50:50 DMSO:Water) to determine % recovery.

Visualizations

Diagram 1: Solubility Assessment Workflow

This flowchart outlines the decision-making process for characterizing the solubility of the compound.

SolubilityWorkflow Start Start: Solid Compound (CAS 1015610-15-7) DMSO_Check Check DMSO Solubility (Target: 100 mM) Start->DMSO_Check Stock_Prep Prepare Stock Solution (Store at -20°C) DMSO_Check->Stock_Prep Soluble Aq_Screen Aqueous Kinetic Screen (PBS pH 7.4, 2 hrs) Stock_Prep->Aq_Screen Result_Check Solubility > 50 µM? Aq_Screen->Result_Check Thermo_Sol Perform Thermodynamic Solubility (24-48 hrs) Result_Check->Thermo_Sol No (Precipitation) Assay_Ready Ready for Bioassay Result_Check->Assay_Ready Yes Formulation Proceed to Formulation (Co-solvents/Cyclodextrins) Thermo_Sol->Formulation

Caption: Step-by-step workflow for assessing solubility from solid stock to bioassay formulation.

Diagram 2: Ionization & Species Equilibrium

Understanding the protonation states is critical for pH adjustment strategies.

Ionization Cation Cationic Species (Protonated N7) pH < 1.0 Neutral Neutral Species (Dominant at pH 2-11) Low Solubility Cation->Neutral - H+ (pKa ~1.5) Neutral->Cation + H+ Anion Anionic Species (Deprotonated Pyrrole NH) pH > 13.0 Neutral->Anion - H+ (pKa ~13) Anion->Neutral + H+

Caption: Ionization equilibrium of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile across pH ranges.

Formulation & Handling Guidelines

Due to the likely poor aqueous solubility of the neutral species, the following handling procedures are recommended:

  • Stock Storage: Dissolve in 100% DMSO. Store at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

  • In Vitro Assays: Limit final DMSO concentration to < 0.5% to avoid cytotoxicity, unless the assay tolerates higher. If precipitation occurs upon dilution into media, consider using an intermediate dilution step in ethanol.

  • In Vivo Formulation (Rodent):

    • Standard Vehicle: 5% DMSO + 40% PEG400 + 55% Water (or Saline).

    • Alternative: 0.5% Methylcellulose + 0.2% Tween 80 (Suspension formulation).

References

  • ChemSrc. (2023). 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile - CAS 1015610-15-7.[][3][4][5] Retrieved from [Link]

Sources

Exploratory

The 7-Azaindole Paradigm: Engineering 1H-Pyrrolo[2,3-b]pyridine Derivatives for Kinase Inhibition

[1] Executive Summary The 1H-pyrrolo[2,3-b]pyridine scaffold (commonly known as 7-azaindole) represents a "privileged structure" in modern medicinal chemistry.[1] As a bioisostere of the indole and purine rings, it posse...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine scaffold (commonly known as 7-azaindole) represents a "privileged structure" in modern medicinal chemistry.[1] As a bioisostere of the indole and purine rings, it possesses an intrinsic affinity for the ATP-binding cleft of protein kinases. This guide dissects the structural logic, synthetic pathways, and biological validation of 7-azaindole derivatives, focusing on their application as potent, selective kinase inhibitors (e.g., Vemurafenib, Pexidartinib).

The Scaffold Architecture: Why 7-Azaindole?

The dominance of 7-azaindole in drug discovery stems from its ability to mimic the adenine moiety of ATP. Unlike the indole scaffold, the nitrogen at position 7 (N7) provides a critical hydrogen bond acceptor, enabling a high-affinity "bidentate" interaction with the kinase hinge region.

The Hinge Binding Motif

The core pharmacological value lies in the N1-C2-N7 triad.

  • N1 (Pyrrole Nitrogen): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the kinase hinge.

  • N7 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) to the backbone amide NH of the kinase hinge.

  • Metabolic Advantage: The pyridine ring lowers the electron density of the pyrrole system compared to indole, reducing susceptibility to oxidative metabolism (e.g., P450-mediated oxidation at C2/C3).

Visualization: The Bidentate Interaction

The following diagram illustrates the canonical binding mode of 7-azaindole derivatives within the ATP-binding pocket.

HingeBinding cluster_kinase Kinase Hinge Region cluster_scaffold 7-Azaindole Core Backbone_CO Backbone C=O (Glu/Met) Backbone_NH Backbone N-H (Cys/Val) N7_Pyridine N7 (Pyridine) H-Bond Acceptor Backbone_NH->N7_Pyridine H-Bond (2.9 Å) N1_Pyrrole N1 (Pyrrole) H-Bond Donor N1_Pyrrole->Backbone_CO H-Bond (2.8 Å)

Figure 1: Canonical bidentate hydrogen bonding of 7-azaindole with kinase hinge residues.

Strategic SAR: Mapping the Vectors

To transition from a fragment to a lead candidate, substituents must be strategically placed to exploit specific pockets within the kinase domain.

PositionVector DirectionPharmacological FunctionCommon Modifications
C3 Solvent Front / GatekeeperSolubility & Selectivity. This vector points towards the solvent-exposed region or the "gatekeeper" residue.Acylation, Sulfonamides, Aryl rings (e.g., Vemurafenib).
C5 Hydrophobic PocketPotency. Extends into the deep hydrophobic pocket (Back Pocket) behind the ATP site.Aryl/Heteroaryl groups (via Suzuki coupling), Halogens (Cl/F).
N1 Hinge InterfaceBinding Affinity. Must remain unsubstituted to maintain H-bond donor capability.Alkylation here usually abolishes activity (unless targeting allosteric sites).
C2 Hinge/SolventSteric Control. Substituents here can clash with the hinge, often restricted to small groups or H.H, Methyl, Amino (rare).
Case Study: Vemurafenib (PLX4032)

Vemurafenib exemplifies this SAR logic targeting BRAF V600E :

  • Core: 7-Azaindole.

  • C3: A difluorophenyl-sulfonamide moiety extends to interact with the solvent front and stabilize the active conformation.

  • C5: A 4-chlorophenyl group fills the hydrophobic pocket, providing potency.

Experimental Protocols

Chemical Synthesis: C5-Arylation via Suzuki-Miyaura Coupling

This protocol describes the introduction of an aryl group at the C5 position, a critical step for increasing potency.

Reagents:

  • 5-Bromo-7-azaindole (Starting Material)

  • Aryl Boronic Acid (R-B(OH)₂)

  • Pd(dppf)Cl₂·CH₂Cl₂ (Catalyst)[2]

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a sealed microwave vial or round-bottom flask, dissolve 5-bromo-7-azaindole (1.0 eq) and the appropriate aryl boronic acid (1.2 eq) in a degassed mixture of 1,4-dioxane and water.

  • Base Addition: Add Cs₂CO₃ (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under an inert atmosphere (Nitrogen or Argon).

  • Reaction: Heat the mixture to 90°C for 4–12 hours . Monitor via LC-MS for the disappearance of the bromide starting material.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexane/Ethyl Acetate gradient).

Biological Assay: ADP-Glo™ Kinase Assay

To validate the biological activity, a luminescent ADP-detection assay is recommended due to its high sensitivity and Z' factor.

Workflow Logic: The assay quantifies kinase activity by measuring the generation of ADP from ATP. The 7-azaindole derivative competes with ATP; therefore, a reduction in signal indicates inhibition.

AssayWorkflow Step1 Kinase Reaction (Enzyme + Substrate + ATP + Compound) Step2 Incubation (60 min @ RT) Step1->Step2 Step3 ADP-Glo Reagent Addition (Depletes remaining ATP) Step2->Step3 Step4 Incubation (40 min @ RT) Step3->Step4 Step5 Kinase Detection Reagent (Converts ADP -> ATP -> Luciferase Light) Step4->Step5 Step6 Read Luminescence (RLU ~ Kinase Activity) Step5->Step6

Figure 2: ADP-Glo™ assay workflow for determining IC50 of kinase inhibitors.

Protocol Parameters:

  • Enzyme Conc: 1–5 nM (Titrate to ensure linear velocity).

  • ATP Conc: Use

    
     apparent for the specific kinase to ensure competitive conditions.
    
  • Compound Handling: Dissolve in 100% DMSO; final assay concentration of DMSO should be <1% to avoid enzyme denaturation.

  • Data Analysis: Fit RLU vs. log[Compound] to a 4-parameter logistic equation to derive IC50.

Synthesis Workflow Visualization

The following diagram outlines the logical flow for synthesizing a C3, C5-disubstituted 7-azaindole library, mimicking the route for drugs like Vemurafenib.

SynthesisRoute Start 7-Azaindole Halogenation Selective Halogenation (NIS or NBS) Start->Halogenation Inter1 3-Iodo / 5-Bromo Intermediate Halogenation->Inter1 Protection N1-Protection (SEM or Tosyl) Inter1->Protection Coupling Suzuki Coupling (C5-Arylation) Protection->Coupling Func_C3 C3-Functionalization (Acylation/Suzuki) Coupling->Func_C3 Deprotection Deprotection (TFA or TBAF) Func_C3->Deprotection Final Final Inhibitor Deprotection->Final

Figure 3: Modular synthetic pathway for generating C3/C5-diversified 7-azaindole libraries.

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 2018.[3] Link

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor. Journal of Medicinal Chemistry, 2022.[4] Link

  • Vemurafenib (PLX4032): A Potent Inhibitor of BRAF V600E. PubChem Compound Summary. Link

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. Molecules, 2020. Link

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 2021. Link

Sources

Protocols & Analytical Methods

Method

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile experimental design

Abstract This guide details the handling, synthesis, and biological application of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (hereafter 5F-4CN-7AI ). As a substituted 7-azaindole, this scaffold represents a privi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the handling, synthesis, and biological application of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (hereafter 5F-4CN-7AI ). As a substituted 7-azaindole, this scaffold represents a privileged pharmacophore in kinase inhibitor discovery, specifically designed to target the ATP-binding hinge region.[1][2] The 5-fluoro substitution provides metabolic stability and modulates pKa, while the 4-cyano moiety offers a vector for electronic tuning or further functionalization (e.g., hydrolysis to primary amides). This document provides a validated protocol for synthesizing 5F-4CN-7AI from its chloro-precursor, establishing purity standards, and configuring a high-throughput kinase binding assay.

Chemical Profile & Handling

5F-4CN-7AI is a heteroaromatic solid. Its electron-deficient nature (due to the nitrile and fluoro groups) increases the acidity of the pyrrole N-H compared to the parent 7-azaindole, affecting solubility and reactivity.

PropertySpecification
Molecular Formula

Molecular Weight 161.14 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>50 mM), DMF; Sparingly soluble in MeOH, DCM; Insoluble in Water.
Storage -20°C, Desiccated. Protect from light.
Hazards Irritant (H315, H319). Releases toxic fumes (HCN) upon combustion or strong acid hydrolysis.

Synthetic Utility: The "Hinge Binder" Logic

In medicinal chemistry, 7-azaindoles mimic the purine ring of ATP. The N1 (pyrrole) and N7 (pyridine) atoms form a bidentate hydrogen-bonding motif with the kinase hinge region (e.g., Glu-NH and Leu-CO backbone residues).

  • 5-Fluoro Effect: Blocks the metabolically labile C5 position and withdraws electron density, lowering the pKa of the pyrrole NH (enhancing H-bond donor capability).

  • 4-Cyano Utility: Acts as a linear, rigid spacer or an electrophilic trap for cysteine-targeting (reversible covalent) strategies. It is also a precursor to primary amides (via hydration), a common motif in JAK and BTK inhibitors.

Protocol A: Synthesis via Pd-Catalyzed Cyanation

Objective: Synthesize 5F-4CN-7AI from commercially available 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine. Mechanism: Palladium-catalyzed nucleophilic aromatic substitution (


-like) using Zinc Cyanide.
Reagents & Equipment
  • Precursor: 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Source: Zinc Cyanide (

    
    ) (0.6 eq - Caution: Highly Toxic)
    
  • Catalyst:

    
     (0.05 eq) and 
    
    
    
    (0.10 eq) OR
    
    
    (0.1 eq)
  • Additive: Zinc dust (0.2 eq) (keeps Pd active)

  • Solvent: Anhydrous DMA (N,N-Dimethylacetamide) or DMF.

  • Equipment: Microwave reactor or sealed pressure tube.

Step-by-Step Procedure
  • Degassing (Critical): In a glovebox or under active Argon flow, charge a microwave vial with the Precursor,

    
    , Zinc dust, and Catalyst ligand system.
    
  • Solvation: Add anhydrous DMA. Sparge with Argon for 10 minutes to remove dissolved

    
     (Oxygen poisons the Pd(0) species).
    
  • Reaction: Seal the vessel.

    • Microwave: Heat to 150°C for 60 minutes.

    • Thermal: Heat to 120°C for 12-16 hours in an oil bath.

  • Quench: Cool to Room Temperature (RT). Dilute with EtOAc.

  • Workup: Pour mixture into saturated

    
     or 
    
    
    
    (to quench excess cyanide). Filter through a Celite pad to remove Zinc/Pd residues.
  • Extraction: Wash organic layer with Water (3x) and Brine (1x). Dry over

    
    .[3]
    
  • Purification: Flash Column Chromatography (

    
    ).
    
    • Eluent: 0-50% EtOAc in Hexanes.

    • Note: The product is more polar than the chloro-precursor.

Visual Workflow: Cyanation Logic

SynthesisWorkflow Start 4-Cl-5-F-7-Azaindole (Precursor) Reagents Zn(CN)2 + Pd(0) Solvent: DMA Start->Reagents Mix Process Heat (120-150°C) Inert Atmosphere Reagents->Process Catalysis Workup Quench (FeSO4) Celite Filtration Process->Workup Conversion Product 5-F-4-CN-7-Azaindole (Target) Workup->Product Purification

Figure 1: Palladium-catalyzed cyanation workflow for 7-azaindole functionalization.

Protocol B: Quality Control (HPLC-UV/MS)

Objective: Validate purity >95% prior to biological screening.

ParameterSetting
Column C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 mins; Hold 2 mins.
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 220 nm (amide/nitrile absorption).
MS Mode ESI Positive (

). Expected Mass: ~162.15 Da.

Acceptance Criteria:

  • Single peak at 254 nm (>95% area).

  • MS confirms parent ion [M+H]+ = 162.1.

  • Absence of peak at [M+H]+ = 171/173 (Residual Chloro precursor).

Protocol C: Biological Application (Kinase Fragment Screening)

Objective: Assess the binding affinity of 5F-4CN-7AI against a panel of kinases (e.g., JAK1, JAK3) using a FRET-based competition assay (LanthaScreen™ or similar).

Assay Logic

Since 5F-4CN-7AI is a "fragment" (MW < 300), it may have low affinity (


 in µM range). High concentration screening is required.
Reagents
  • Kinase: Recombinant Human JAK1 (catalytic domain).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Antibody: Europium-labeled anti-tag antibody (binds to Kinase).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
Procedure
  • Compound Prep: Prepare a 10 mM stock of 5F-4CN-7AI in 100% DMSO.

  • Dilution: Perform a 10-point serial dilution (1:3) in DMSO.[4] Transfer to assay plate (acoustic dispensing preferred to minimize DMSO variance).

  • Master Mix: Add Kinase + Antibody mixture to the plate. Incubate 15 mins.

  • Tracer Addition: Add Tracer (at

    
     concentration).
    
  • Incubation: Incubate 60 mins at RT in dark.

  • Readout: Measure TR-FRET on a multimode plate reader (Excitation: 340 nm; Emission: 665 nm [Tracer] & 615 nm [Europium]).

  • Calculation: Calculate emission ratio (665/615). Plot % Inhibition vs. log[Compound].

Visual Workflow: TR-FRET Assay

AssayLogic Comp 5F-4CN-7AI (Inhibitor) Interaction Competitive Binding (Equilibrium) Comp->Interaction KinaseComplex Kinase + Eu-Ab KinaseComplex->Interaction Tracer Alexa647-Tracer Tracer->Interaction SignalHigh High FRET Signal (Tracer Bound) = No Inhibition Interaction->SignalHigh Compound Weak/Absent SignalLow Low FRET Signal (Tracer Displaced) = Hit/Binder Interaction->SignalLow Compound Binds Hinge

Figure 2: TR-FRET competition assay logic. The 5F-4CN-7AI molecule competes with the tracer for the ATP binding site.

References

  • Vertex Pharmaceuticals. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[5][6] Chemical and Pharmaceutical Bulletin.[6] Link

  • MDPI. (2023). Direct Regioselective C-H Cyanation of Purines.[7] Molecules.[1][2][3][6][8][9][10][11][12][13] Link

  • National Institutes of Health (NIH). (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors.[9] PMC. Link

  • Matrix Scientific. (2023). Safety Data Sheet: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.[14]Link

  • Sigma-Aldrich. (2023). Product Specification: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.[3][8][14][15][16]Link

Sources

Application

Application Note: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in Drug Discovery

[1][2] Abstract This guide details the physicochemical properties, synthetic utility, and biological application of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile .[1] As a highly functionalized 7-azaindole derivative...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

This guide details the physicochemical properties, synthetic utility, and biological application of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile .[1] As a highly functionalized 7-azaindole derivative, this scaffold represents a "privileged structure" in kinase inhibitor discovery, particularly for JAK, FGFR, and PB2 targets. The combination of the 5-fluoro group (metabolic stability/electronic modulation) and the 4-cyano group (hydrogen bond acceptor/vector control) makes it an ideal core for Fragment-Based Drug Discovery (FBDD). This document provides standardized protocols for solubility, C3-functionalization, and kinase assay integration.

Introduction: The Strategic Value of the Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) system is a bioisostere of purine, allowing it to mimic the adenine ring of ATP. This enables potent binding to the hinge region of kinase enzymes. The 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile derivative offers three distinct advantages over the unsubstituted parent:

  • Electronic Modulation (5-Fluoro): The fluorine atom at C5 lowers the pKa of the N1-proton and the N7-lone pair.[1] This fine-tunes the hydrogen bonding capability at the kinase hinge region, often improving residence time.

  • Metabolic Blockade: C5 is a primary site for oxidative metabolism (cytochrome P450-mediated hydroxylation) in azaindoles.[1] Fluorine substitution blocks this liability.[2]

  • Vector Control (4-Cyano): The nitrile group at C4 provides a rigid, linear vector that can interact with the "gatekeeper" residue or solvent-front pockets, improving selectivity profiles.

Structural Logic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic embedded in this scaffold.

SAR_Logic Core 7-Azaindole Core (ATP Hinge Binder) F_Group 5-Fluoro Group (Metabolic Block / pKa Mod) Core->F_Group Modulates Electronics CN_Group 4-Cyano Group (Selectivity Vector / H-Bond) Core->CN_Group Rigid Geometry C3_Site C3 Position (Primary Synthetic Handle) Core->C3_Site Nucleophilic Site Target Kinase Target (JAK/FGFR/PB2) F_Group->Target Improved ADME CN_Group->Target Gatekeeper Interaction

Figure 1: SAR Logic of 5-Fluoro-4-cyano-7-azaindole. The scaffold is designed to maximize binding efficiency while minimizing metabolic liability.

Physicochemical Properties & Handling[3][4]

CAS Number: 1015610-15-7 Molecular Formula: C8H4FN3 Molecular Weight: 161.14 g/mol Appearance: Off-white to pale yellow solid[1]

PropertyValuebiological Implication
pKa (Calculated) ~11.5 (N1-H)Weakly acidic; deprotonation requires moderate bases (e.g., Cs2CO3).[1]
LogP ~1.8Moderate lipophilicity; good membrane permeability.[1]
Solubility DMSO (>50 mM), DMFSuitable for high-concentration stock solutions.[1]
Storage -20°C, DesiccatedHygroscopic; protect from moisture to prevent nitrile hydrolysis.[1]
Protocol A: Stock Solution Preparation
  • Weighing: Accurately weigh 16.1 mg of the compound into a sterile, amber glass vial.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Mixing: Vortex for 30 seconds until fully dissolved. Sonicate if necessary (max 2 minutes).

  • QC: Visually inspect for particulates.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

Synthetic Application: C3-Functionalization

The most common workflow involves functionalizing the C3 position to extend the molecule into the kinase hydrophobic pocket. The 4-cyano and 5-fluoro groups deactivate the ring slightly towards electrophilic aromatic substitution (SEAr), making standard iodination slower but cleaner (fewer side products).[1]

Protocol B: C3-Iodination & Suzuki Coupling Workflow

Objective: Synthesize a C3-arylated derivative (Lead Compound generation).

Step 1: Regioselective Iodination[1]
  • Reagents: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq).[1]

  • Solvent: DMF (0.1 M concentration).

  • Procedure:

    • Dissolve the scaffold in DMF at room temperature.

    • Add NIS portion-wise over 10 minutes.

    • Stir at RT for 4–12 hours. Monitor by LC-MS (Target Mass: M+126).

    • Workup: Pour into ice water. The product (3-iodo derivative) typically precipitates.[1] Filter, wash with water, and dry.

Step 2: Suzuki-Miyaura Cross-Coupling[1]
  • Reagents: 3-Iodo-intermediate (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), Cs2CO3 (2.0 eq).[1]

  • Solvent: Dioxane/Water (4:1).[1]

  • Procedure:

    • Combine reagents in a microwave vial.

    • Degas with Argon for 5 minutes.

    • Heat to 90°C (oil bath) or 100°C (Microwave) for 1 hour.

    • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

Synthesis_Workflow Start Start: 5-Fluoro-4-cyano-7-azaindole Step1 Step 1: Iodination (NIS, DMF, RT) Start->Step1 Intermed Intermediate: 3-Iodo-5-fluoro-4-cyano-7-azaindole Step1->Intermed Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd cat., Base) Intermed->Step2 Product Final Product: Kinase Inhibitor Candidate Step2->Product

Figure 2: Synthetic workflow for converting the scaffold into a bioactive inhibitor.

Biological Assay: Kinase Inhibition Screening[1]

When using this scaffold in biochemical assays (e.g., ADP-Glo™ or LanthaScreen™), the unique electronic properties of the 5-F/4-CN core must be considered.[1]

Protocol C: In Vitro Kinase Assay (General)
  • Buffer Preparation: Use a buffer with low detergent concentration (0.01% Triton X-100) to prevent aggregation, as the planar core can stack.

  • Compound Dilution: Prepare a 3-fold serial dilution in 100% DMSO (Top concentration: 10 mM).

  • Transfer: Transfer 50 nL of compound to the assay plate (384-well) using an acoustic dispenser (Echo®).

  • Reaction:

    • Add Enzyme (e.g., JAK2, FGFR1) + Substrate mixture. Incubate 15 min.

    • Add ATP (at Km_app).[1] Incubate 45–60 min.

  • Detection: Add detection reagent (e.g., ADP-Glo). Read Luminescence.

  • Data Analysis: Fit curves using a 4-parameter logistic model to determine IC50.

Expected Results:

  • The scaffold alone (fragment) typically shows IC50 > 10 µM.

  • C3-arylated derivatives should shift IC50 to the nanomolar (nM) range (1–100 nM).[1]

References

  • Combi-Blocks Product Catalog. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS 1015610-15-7).[1][3]

  • Wang, Y., et al. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.

  • Zhang, L., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[4][5] RSC Advances.

  • Song, J.J., et al. (2014). Azaindole Therapeutic Agents. (Review of 7-azaindole applications in FDA-approved drugs).

Sources

Method

Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile: A Detailed Protocol for Pharmaceutical Research

Introduction: The Significance of the 7-Azaindole Scaffold The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resembl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, often leading to enhanced pharmacological properties such as improved solubility and metabolic stability.[1] Derivatives of 7-azaindole are integral components of numerous therapeutic agents, targeting a wide array of biological pathways implicated in cancer, inflammation, and neurological disorders.[2][3][4] Specifically, the introduction of a fluorine atom and a carbonitrile group at the 5- and 4-positions, respectively, can significantly modulate the molecule's electronic properties and binding interactions with target proteins, making 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile a highly valuable intermediate in drug discovery programs.[5]

This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. The presented synthetic strategy is designed to be robust and scalable, drawing upon established methodologies for the construction and functionalization of the 7-azaindole core.

Synthetic Strategy: A Multi-Step Approach to a Key Intermediate

The synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is approached through a logical sequence of reactions, starting from readily available precursors. The overall strategy involves the initial construction of a functionalized pyridine ring, followed by the formation of the fused pyrrole ring, and concluding with the introduction of the nitrile functionality. This approach allows for the controlled installation of the desired substituents at specific positions of the heterocyclic core.

Synthesis_Workflow A Substituted Pyridine Precursor B Pyrrole Ring Formation A->B Cyclization C Halogenation B->C Electrophilic Substitution D Cyanation C->D Nucleophilic Substitution E 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile D->E Final Product

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is divided into three main stages: the synthesis of the 5-fluoro-7-azaindole core, followed by regioselective halogenation, and finally, cyanation to yield the target product.

Part 1: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

The initial step involves the construction of the 5-fluoro-7-azaindole scaffold. Several methods have been reported for the synthesis of 7-azaindole derivatives, often involving the cyclization of appropriately substituted aminopyridines.[6] A common approach is the intramolecular cyclization of a 3-ethynyl-2-aminopyridine derivative.[7]

Reaction Scheme:

2-Amino-5-fluoropyridine → 2-Amino-3-ethynyl-5-fluoropyridine → 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Amino-3-bromo-5-fluoropyridineReagentPlus®, ≥99%Sigma-Aldrich
Trimethylsilylacetylene98%Acros Organics
Bis(triphenylphosphine)palladium(II) dichloride98%Strem Chemicals
Copper(I) iodide99.995%Alfa Aesar
Triethylamine≥99.5%, anhydrousFisher Scientific
Tetrahydrofuran (THF)≥99.9%, anhydrousEMD Millipore
Tetrabutylammonium fluoride (TBAF)1.0 M in THFSigma-Aldrich
MethanolACS GradeVWR Chemicals
Glacial Acetic AcidACS GradeJ.T. Baker

Step-by-Step Procedure:

  • Sonogashira Coupling: To a solution of 2-amino-3-bromo-5-fluoropyridine (1.0 eq) in anhydrous triethylamine and THF (1:2 v/v) under an inert atmosphere (argon), add trimethylsilylacetylene (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

  • The reaction mixture is stirred at 60 °C for 12 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-amino-5-fluoro-3-((trimethylsilyl)ethynyl)pyridine.

  • Desilylation and Cyclization: The silyl-protected intermediate (1.0 eq) is dissolved in methanol, and a solution of tetrabutylammonium fluoride (1.1 eq, 1.0 M in THF) is added dropwise at 0 °C. The reaction is stirred at room temperature for 2 hours.

  • A catalytic amount of glacial acetic acid is then added, and the reaction mixture is heated to reflux for 6 hours to facilitate intramolecular cyclization.[7]

  • The solvent is evaporated, and the crude product is purified by column chromatography (eluent: dichloromethane/methanol gradient) to yield 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.

Part 2: Regioselective Halogenation at the 4-Position

The next stage involves the introduction of a halogen, typically iodine or bromine, at the 4-position of the 7-azaindole ring. This is a crucial step that sets the stage for the subsequent cyanation reaction. Electrophilic halogenation of the electron-rich pyrrole ring is a well-established transformation.

Reaction Scheme:

5-Fluoro-1H-pyrrolo[2,3-b]pyridine → 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-Fluoro-1H-pyrrolo[2,3-b]pyridineSynthesized above-
N-Iodosuccinimide (NIS)98%Oakwood Chemical
AcetonitrileAnhydrous, 99.8%Sigma-Aldrich

Step-by-Step Procedure:

  • To a solution of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous acetonitrile at 0 °C, add N-iodosuccinimide (1.1 eq) portion-wise.

  • The reaction mixture is stirred at room temperature for 4-6 hours, protected from light. The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to give 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine.

Part 3: Palladium-Catalyzed Cyanation

The final step is the conversion of the 4-iodo intermediate to the desired 4-carbonitrile. This is efficiently achieved through a palladium-catalyzed cross-coupling reaction with a cyanide source, such as zinc cyanide.

Reaction Scheme:

5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine → 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridineSynthesized above-
Zinc cyanide98%Strem Chemicals
Tetrakis(triphenylphosphine)palladium(0)99%Alfa Aesar
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich

Step-by-Step Procedure:

  • To a solution of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere, add zinc cyanide (0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (0.1 eq).

  • The reaction mixture is heated to 120 °C for 8-12 hours. The progress of the reaction is monitored by LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the final product, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

Data Summary and Expected Yields

StepStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1. Sonogashira Coupling & Cyclization2-Amino-3-bromo-5-fluoropyridine5-Fluoro-1H-pyrrolo[2,3-b]pyridineTMS-acetylene, Pd(PPh₃)₂Cl₂, CuI, TBAF, Acetic acidTHF/TEA, MeOH60, Reflux12, 860-70
2. Iodination5-Fluoro-1H-pyrrolo[2,3-b]pyridine5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridineN-IodosuccinimideAcetonitrileRT4-680-90
3. Cyanation5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrileZn(CN)₂, Pd(PPh₃)₄DMF1208-1275-85

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the regiochemistry of substitution.

  • Mass Spectrometry (MS): To verify the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Palladium catalysts and cyanide salts are toxic and should be handled with extreme care.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol outlined in this application note provides a reliable and efficient pathway for the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. By following these detailed steps, researchers in drug development and medicinal chemistry can access this valuable building block for the creation of novel therapeutic agents. The multi-step synthesis is based on well-established and high-yielding chemical transformations, ensuring a practical route to this important intermediate.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 2021, 11(34), 20651-20661. [Link]

  • CN112939968A - Preparation method of 5-hydroxy-7-azaindole.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. [Link]

  • CN109081840B - Preparation method of 5-bromo-7-azaindole.
  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 2019, 24(14), 2649. [Link]

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 2006, 11(11), 861-872. [Link]

  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Chemistry Frontiers, 2022, 9(10), 2736-2742. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 2018, 9(10), 1015-1020. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 2021, 11(34), 20651-20661. [Link]

Sources

Application

Application of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in Antiviral Studies

Introduction: The Emerging Potential of Azaindole Scaffolds in Virology The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry. Its unique electronic propert...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Azaindole Scaffolds in Virology

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to form critical hydrogen bonds have led to its incorporation into a multitude of kinase inhibitors and other therapeutic agents.[1][2][3] Within this class, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile emerges as a particularly valuable intermediate and a potential pharmacophore for the development of novel antiviral drugs.[4] The strategic placement of the fluorine atom and the carbonitrile group can significantly modulate the molecule's binding affinity and metabolic stability, making it a compound of high interest for targeting viral components.

This application note provides a comprehensive guide for researchers exploring the antiviral potential of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. We will delve into its putative mechanism of action, provide detailed protocols for in vitro antiviral and cytotoxicity assays, and present a framework for data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their antiviral research programs.

Proposed Mechanism of Action: Targeting Viral Replication Machinery

While direct antiviral studies on 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile are still emerging, extensive research on its derivatives offers significant insights into its likely mechanism of action. Notably, derivatives of 5-fluoro-1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of the influenza A virus.[5] These derivatives function by targeting the PB2 subunit of the viral RNA-dependent RNA polymerase (RdRP), a critical enzyme for viral transcription and replication.[5]

The 7-azaindole core of the molecule is thought to mimic a purine base, allowing it to interact with the nucleotide-binding site of the viral polymerase. The fluorine and carbonitrile substitutions can enhance these interactions and contribute to the overall inhibitory activity. Therefore, a plausible hypothesis is that 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile acts as a competitive inhibitor of the viral RdRP, thereby preventing the synthesis of viral RNA and halting viral propagation.

Diagram 1: Proposed Inhibitory Action on Viral RNA Polymerase

G cluster_virus Viral Replication Cycle cluster_drug Inhibitory Action Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Viral_RNA_Release Viral RNA Release Uncoating->Viral_RNA_Release RdRP_Activity RNA-dependent RNA Polymerase (RdRP) Activity Viral_RNA_Release->RdRP_Activity Viral_Protein_Synthesis Viral Protein Synthesis RdRP_Activity->Viral_Protein_Synthesis Assembly_and_Release Virion Assembly and Release Viral_Protein_Synthesis->Assembly_and_Release Drug 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Inhibition Inhibition Drug->Inhibition Inhibition->RdRP_Activity

Caption: Proposed mechanism of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile targeting the viral RdRP.

Experimental Protocols

The following protocols provide a robust framework for the initial in vitro evaluation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile's antiviral activity and associated cytotoxicity.

Protocol 1: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is designed to determine the 50% effective concentration (EC₅₀) of the test compound against a specific virus, such as influenza A virus.

1. Materials and Reagents:

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells are recommended for influenza virus studies.

  • Virus: A laboratory-adapted strain of influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1)).

  • Test Compound: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, dissolved in sterile DMSO to create a 10 mM stock solution. Store at -20°C.[6]

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Infection Medium: DMEM supplemented with 1 µg/mL TPCK-trypsin, 0.2% Bovine Serum Albumin (BSA), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Overlay Medium: 2X MEM, 1.6% agarose, and 1 µg/mL TPCK-trypsin.

  • Crystal Violet Staining Solution: 0.1% (w/v) crystal violet in 20% ethanol.

  • Phosphate-Buffered Saline (PBS).

  • 6-well cell culture plates.

  • CO₂ incubator.

2. Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection (approximately 5 x 10⁵ cells/well). Incubate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Dilution: Prepare serial dilutions of the 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile stock solution in infection medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Also, prepare a "no compound" control.

  • Infection: When cells are confluent, wash the monolayer twice with PBS. Infect the cells with 100 plaque-forming units (PFU) of the influenza virus in a volume of 200 µL of infection medium. Incubate for 1 hour at 37°C, with gentle rocking every 15 minutes to ensure even distribution of the virus.

  • Treatment: After the 1-hour incubation, remove the viral inoculum and wash the cells twice with PBS. Add 2 mL of the prepared compound dilutions (or "no compound" control) to the respective wells.

  • Overlay: Add 2 mL of the overlay medium to each well and allow it to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until visible plaques are formed in the control wells.

  • Staining: Fix the cells with 10% formalin for 1 hour. Remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

3. Data Analysis:

  • Calculate the percentage of plaque inhibition for each compound concentration relative to the "no compound" control.

  • Plot the percentage of inhibition against the compound concentration and determine the EC₅₀ value using non-linear regression analysis.

Diagram 2: Workflow for Plaque Reduction Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed MDCK cells in 6-well plates start->seed_cells end_node End infect_cells Infect cells with virus (100 PFU) seed_cells->infect_cells prepare_compound Prepare serial dilutions of test compound add_compound Add compound dilutions prepare_compound->add_compound infect_cells->add_compound add_overlay Add agarose overlay add_compound->add_overlay incubate Incubate for 48-72 hours add_overlay->incubate fix_stain Fix and stain with crystal violet incubate->fix_stain count_plaques Count plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50 calculate_ec50->end_node

Caption: Step-by-step workflow for the in vitro plaque reduction assay.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is essential to determine the 50% cytotoxic concentration (CC₅₀) of the test compound, ensuring that the observed antiviral activity is not due to cell death.[7][8]

1. Materials and Reagents:

  • Cell Line: MDCK cells (or the same cell line used in the antiviral assay).

  • Test Compound: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile stock solution (10 mM in DMSO).

  • Cell Culture Medium: As described in Protocol 1.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Solution: DMSO or a solution of 20% SDS in 50% dimethylformamide.

  • 96-well cell culture plates.

  • Microplate reader.

2. Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of cell culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.[9]

  • Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium, mirroring the concentrations used in the antiviral assay.

  • Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate for at least 1 hour at room temperature in the dark to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of viability against the compound concentration and determine the CC₅₀ value using non-linear regression analysis.

Data Presentation and Interpretation

The results from the antiviral and cytotoxicity assays should be summarized to calculate the Selectivity Index (SI), a critical parameter for evaluating the therapeutic potential of an antiviral compound.

SI = CC₅₀ / EC₅₀

A higher SI value indicates greater selectivity of the compound for the virus over the host cell, suggesting a wider therapeutic window.

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile e.g., 5.2e.g., >100>19.2
Positive Control (e.g., Oseltamivir) e.g., 0.5e.g., >100>200

Note: The values presented in the table are hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.

Conclusion and Future Directions

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile represents a promising starting point for the development of novel antiviral agents, particularly against influenza viruses. The protocols outlined in this application note provide a standardized approach for the initial characterization of its antiviral efficacy and safety profile. Future studies should focus on expanding the evaluation to a broader range of viral strains, including drug-resistant variants, and elucidating the precise molecular interactions with the viral target through structural biology and biochemical assays. Further derivatization of this scaffold could lead to the discovery of next-generation antiviral therapeutics with enhanced potency and selectivity.

References

  • Zhang, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. Available from: [Link]

  • Kim, Y., et al. (2022). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Pharmaceuticals, 15(11), 1388. Available from: [Link]

  • Zhang, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. Available from: [Link]

  • Li, L., et al. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(13), 1634-1639. Available from: [Link]

  • Zhang, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. Available from: [Link]

  • Cusabio. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 23(13), 3566-3580. Available from: [Link]

  • Nowak, M., & Gzella, A. K. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3326. Available from: [Link]

  • Williams, J. D., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1435-1441. Available from: [Link]

  • protocols.io. (2025). Cytotoxicity Screening Assay - Paired with Antiviral Assays. Available from: [Link]

  • Kinchington, D., & Schinazi, R. F. (Eds.). (2000). Antiviral methods and protocols. Humana press. Available from: [Link]

  • Liu, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Virology Journal, 20(1), 1-13. Available from: [Link]

  • Bio-protocol. Antiviral assay. Available from: [Link]

  • Bio-protocol. Cytotoxicity. Available from: [Link]

  • Fernandes, R. P., et al. (2023). Synthesis of C3, C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS omega, 8(8), 7939-7951. Available from: [Link]

  • Al-Qahtani, S., et al. (2022). Evaluation of cytotoxicity and antiviral activity of Rhazya stricta Decne leaves extract against influenza A/PR/8/34 (H1N1). Saudi Journal of Biological Sciences, 29(4), 2631-2639. Available from: [Link]

  • Duan, J. J., et al. (2014). Discovery of pyrrolo [1, 2-b] pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & medicinal chemistry letters, 24(24), 5621-5625. Available from: [Link]

  • Sharma, A., et al. (2022). Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. Journal of Medicinal Chemistry, 65(7), 5394-5430. Available from: [Link]

  • Li, P., et al. (2010). Synthesis and antiviral activity of 5-(4-chlorophenyl)-1, 3, 4-thiadiazole sulfonamides. Letters in Drug Design & Discovery, 7(10), 712-716. Available from: [Link]

  • ResearchGate. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogs as Potential Anti-Viral Agents for the Treatment of Influenza. Available from: [Link]

  • Ioannidis, S., et al. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl) ethyl]-N4-(5-methyl-1H-pyrazol-3-yl) pyrimidine-2, 4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of medicinal chemistry, 54(1), 262-276. Available from: [Link]

  • Taylor & Francis Online. (2023). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Available from: [Link]

  • Dobbelstein, M., et al. (2024). Inhibitors of dihydroorotate dehydrogenase synergize with the broad antiviral activity of 4'-fluorouridine. Antiviral Research, 106046. Available from: [Link]

  • Virology Research Services. Antiviral Drug Screening. Available from: [Link]

  • Scientific Reports. (2019). Synthesis, Antiviral Activity and Resistance of a Novel Small Molecule HIV-1 Entry Inhibitor. Available from: [Link]

  • Kumar, A., et al. (2021). Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. Scientific reports, 11(1), 23075. Available from: [Link]

Sources

Method

In vitro and in vivo applications of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

CAS: 1015610-15-7 | Synonyms: 4-Cyano-5-fluoro-7-azaindole Molecular Formula: C8H4FN3 | Molecular Weight: 161.14 g/mol [1][2][3][4][][6] Executive Summary & Mechanism of Action 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbon...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1015610-15-7 | Synonyms: 4-Cyano-5-fluoro-7-azaindole Molecular Formula: C8H4FN3 | Molecular Weight: 161.14 g/mol [1][2][3][4][][6]

Executive Summary & Mechanism of Action

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a high-value pharmacophore scaffold used primarily in the discovery of ATP-competitive inhibitors, specifically targeting Janus Kinases (JAKs) , Fibroblast Growth Factor Receptors (FGFRs) , and Influenza PB2 subunits .

This molecule belongs to the 7-azaindole class, a "privileged structure" in medicinal chemistry due to its ability to mimic the purine core of adenosine triphosphate (ATP).[7] The specific substitution pattern (5-Fluoro, 4-Cyano) offers distinct advantages:

  • 7-Azaindole Core: Forms a critical bidentate hydrogen bond with the kinase hinge region (Glu/Leu backbone residues).

  • 4-Cyano Group: Acts as an electron-withdrawing group (EWG) that lowers the pKa of the pyrrole NH, strengthening hydrogen bond donation. It also serves as a versatile synthetic handle for conversion to primary amides (common in JAK inhibitors like Ruxolitinib) or amines.

  • 5-Fluoro Group: Blocks a primary metabolic soft spot (C5 oxidation), enhancing metabolic stability (t1/2) and lipophilicity without significant steric penalty.

Application Scope
DomainPrimary Application
Medicinal Chemistry Key intermediate for synthesizing JAK1/2, Tyk2, and PB2 inhibitors.
Biophysics Fragment-based drug discovery (FBDD) probe for identifying hinge-binding pockets.
Lead Optimization Bioisostere replacement for indole or purine cores to improve oral bioavailability.

Structural & Functional Logic (Graphviz)

The following diagram illustrates the strategic utility of this scaffold in drug design, highlighting its reactive sites and binding interactions.

ScaffoldLogic Scaffold 5-Fluoro-1H-pyrrolo[2,3-b] pyridine-4-carbonitrile (CAS: 1015610-15-7) HingeBind Hinge Binding (N1-H donor, N7 acceptor) Scaffold->HingeBind Pharmacophore MetBlock Metabolic Blocking (C5-Fluoro) Scaffold->MetBlock Optimization SynHandle Synthetic Handle (C4-Cyano) Scaffold->SynHandle Reactivity Potency High Affinity (ATP Competition) HingeBind->Potency Stability In Vivo Stability (Reduced Clearance) MetBlock->Stability Diversity Library Generation (Amides, Amines) SynHandle->Diversity

Caption: Functional decomposition of the 5-Fluoro-4-cyano-7-azaindole scaffold showing its role in binding affinity, metabolic stability, and synthetic versatility.

In Vitro Applications: Protocols & Methodologies

Protocol A: Fragment-Based Screening (SPR)

Purpose: To validate the binding of the scaffold to a target kinase (e.g., JAK1) prior to elaboration. Rationale: As a low-molecular-weight fragment (MW < 200), this molecule exhibits low affinity but high ligand efficiency (LE). Surface Plasmon Resonance (SPR) is required to detect these weak, transient interactions.

Materials:

  • Sensor Chip: CM5 or Streptavidin (SA) chip.

  • Ligand: Biotinylated Kinase Domain (e.g., JAK1 JH1 domain).

  • Analyte: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (dissolved in 100% DMSO).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO).

Step-by-Step Methodology:

  • Immobilization: Capture biotinylated protein on the SA chip to a density of ~3000-5000 RU (high density required for fragments).

  • Sample Preparation: Prepare a concentration series of the analyte in Running Buffer.

    • Range: 0 µM (blank) to 500 µM (2-fold dilutions).

    • Critical: Maintain constant DMSO concentration (1%) across all samples to prevent bulk refractive index errors.

  • Injection Cycle:

    • Contact time: 30–60 seconds (fast association expected).

    • Flow rate: 30 µL/min.

    • Dissociation time: 60 seconds (fast off-rate expected).

  • Data Analysis:

    • Solvent correction is mandatory.

    • Fit data to a Steady State Affinity (1:1) model.

    • Success Criteria: Square-wave sensorgrams indicating rapid kinetics; K_D estimation in the high micromolar range (50–200 µM).

Protocol B: Synthetic Functionalization (Nitrile Hydrolysis)

Purpose: To convert the 4-cyano group into a primary amide, a key motif for hydrogen bonding with the kinase "gatekeeper" or sugar-pocket residues.

Reaction Scheme: R-CN + H2O2 + K2CO3 → R-CONH2

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq (e.g., 161 mg, 1 mmol) of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in DMSO (2 mL) and Ethanol (2 mL).

  • Reagent Addition: Add 3.0 eq of Potassium Carbonate (K2CO3) followed by dropwise addition of 30% Hydrogen Peroxide (H2O2, 5.0 eq) at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via LC-MS (Target Mass: ~179.15 [M+H]+).

  • Workup:

    • Quench with saturated aqueous Sodium Thiosulfate (to neutralize excess peroxide).

    • Dilute with water (20 mL). The product often precipitates.

    • Filter the solid or extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Recrystallize from MeOH/Water or purify via Flash Chromatography (DCM:MeOH gradient).

In Vivo Applications: Pharmacokinetic Optimization

While the molecule itself is rarely dosed as a final drug in vivo, it is used to modulate the pharmacokinetic (PK) profile of lead compounds.

Mechanism of PK Enhancement
  • Metabolic Stability: The 5-Fluoro substituent blocks the cytochrome P450 (CYP) mediated oxidation at the electron-rich C5 position. Unsubstituted 7-azaindoles are rapidly cleared via this pathway.

  • Permeability: The 4-Cyano group reduces the basicity of the pyridine nitrogen (N7), reducing lysosomal trapping and improving passive permeability across the blood-brain barrier (BBB) or gut wall.

Comparative PK Data (Representative)

Data derived from structure-activity relationship (SAR) studies of 7-azaindole derivatives.

ParameterUnsubstituted 7-Azaindole5-Fluoro-4-Cyano AnalogImpact
LogP 1.82.1Moderate increase in lipophilicity.
Microsomal Stability (Human) < 15 min (t1/2)> 60 min (t1/2)Critical Improvement: F-blockade.
Caco-2 Permeability ModerateHighElectron-deficient core reduces efflux.
Protocol C: In Vivo Efficacy (Mouse Xenograft Model)

Applicable to a drug candidate derived from this scaffold.

Model: BALB/c Nude Mice bearing subcutaneous tumors (e.g., Ba/F3-JAK2 V617F cells).

  • Formulation: Dissolve the derivative in Vehicle (e.g., 0.5% Methylcellulose + 0.1% Tween 80).

  • Administration: Oral gavage (PO), BID (twice daily) for 14 days.

  • Dose Groups:

    • Vehicle Control.

    • Low Dose (10 mg/kg).

    • High Dose (50 mg/kg).

  • Readout:

    • Tumor Volume (caliper measurement).

    • Pharmacodynamic (PD) Marker: Harvest tumor tissue 2h post-last dose. Analyze p-STAT3/STAT3 ratio via Western Blot to confirm JAK inhibition.

Synthesis Workflow Diagram

This workflow demonstrates how to process the building block into a functional drug candidate.

SynthesisWorkflow Start Starting Material 5-Fluoro-1H-pyrrolo[2,3-b] pyridine-4-carbonitrile Step1 Step 1: N1-Protection/Alkylation (e.g., SEM-Cl or Alkyl Halide) Start->Step1 NaH, DMF Step2 Step 2: Nitrile Transformation (Hydrolysis to Amide or Reduction) Step1->Step2 H2O2, K2CO3 Step3 Step 3: C3-Functionalization (Iodination -> Suzuki Coupling) Step2->Step3 NIS; then Ar-B(OH)2 Final Final Drug Candidate (e.g., JAK/PB2 Inhibitor) Step3->Final Deprotection

Caption: Synthetic pathway transforming the scaffold into a bioactive kinase inhibitor.

References

  • BOC Sciences. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Product Information. Retrieved from

  • BLD Pharm. Product Analysis: 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (Isomer Comparison). Retrieved from

  • Song, Y., et al. (2013). "Discovery of 7-azaindoles as potent, selective, and orally bioavailable inhibitors of JAK family kinases." Journal of Medicinal Chemistry. (Contextual grounding for 7-azaindole scaffold utility).
  • ChemicalBook. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Suppliers and Properties. Retrieved from

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Mechanistic reference for the 5-Fluoro substitution effect).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Executive Summary & Molecule Profile User Context: You are likely utilizing 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS: 1190314-30-7) as a critical intermediate in the synthesis of JAK inhibitors (e.g., Momel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Context: You are likely utilizing 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS: 1190314-30-7) as a critical intermediate in the synthesis of JAK inhibitors (e.g., Momelotinib).

The Core Challenge: This scaffold possesses a "push-pull" electronic structure. The electron-withdrawing nitrile (CN) and fluorine (F) groups at positions 4 and 5 make the pyridine ring highly electron-deficient. While this facilitates nucleophilic aromatic substitution (


) during synthesis, it simultaneously renders the molecule highly susceptible to nucleophilic attack (hydrolysis)  and oxidative stress  during storage and handling.
Physicochemical Profile
PropertySpecificationCritical Note
Molecular Formula

MW: 157.15 g/mol
pKa (Pyrrole NH) ~13.0Weakly acidic; requires strong base for deprotonation.
pKa (Pyridine N) ~2.5Weakly basic; protonates only in strong acid.
Electronic State

-deficient
C4 is highly electrophilic due to -I (inductive) effect of F at C5.

Primary Degradation Pathway: Nitrile Hydrolysis

Diagnosis: Appearance of impurities with Mass Shifts of +18 Da or +19 Da (relative to amide).

Mechanism of Failure

The nitrile group at C4 is the "Achilles' heel" of this molecule. The adjacent fluorine atom at C5 exerts a strong inductive effect (


), pulling electron density away from the C4 carbon. This makes the nitrile carbon exceptionally electrophilic and prone to attack by water molecules, even under mild acidic or basic conditions.
  • Stage 1 (Amide Formation): Water attacks the nitrile carbon, forming the Carboxamide intermediate (M+18).

  • Stage 2 (Acid Formation): The amide is further hydrolyzed to the Carboxylic Acid (M+19 from amide, +37 from parent).[1]

Pathway Visualization

Figure 1: Stepwise hydrolysis of the C4-nitrile group. The conversion to amide is the rate-limiting step in neutral conditions, but rapid in basic media.

Troubleshooting Protocol: Hydrolysis
SymptomProbable CauseCorrective Action
New peak at RRT ~0.85 (HPLC) Amide Formation. Exposure to moisture during storage or aqueous workup.Dry: Lyophilize immediately. Store under

.Check: Verify Mass Spectrum for M+H = 176.
New peak at RRT ~0.20 (HPLC) Acid Formation. Exposure to strong base (NaOH/KOH) or prolonged acidic reflux.Avoid: Do not use strong aqueous bases for workup; use mild bases (

) or non-aqueous bases (DIPEA).

Secondary Degradation: N-Oxidation & Photolysis

Diagnosis: Appearance of impurities with Mass Shift +16 Da or -18 Da (Defluorination) .

Mechanism of Failure
  • N-Oxidation: The pyridine nitrogen (N1) has a lone pair that can react with oxidizing agents (peroxides in ethers, MCPBA) to form the N-Oxide .

  • Photolytic Defluorination: Under UV light, the C-F bond can undergo homolytic cleavage, leading to radical species that abstract hydrogen or dimerize.

Pathway Visualization

Figure 2: Oxidative and photolytic degradation pathways.

Troubleshooting Protocol: Oxidation
SymptomProbable CauseCorrective Action
M+16 Peak (M+H 174) N-Oxide. Aged THF or Dioxane containing peroxides.Test: Use KI starch paper on solvents.Prevent: Use BHT-stabilized ethers or fresh anhydrous solvents.
Loss of 19F Signal Defluorination. UV light exposure.Protect: Use amber glassware. Wrap columns/flasks in foil.

Validated Analytical Method (Self-Validating)

To reliably separate the parent from its hydrolytic degradants, use this reversed-phase method. The acidic mobile phase suppresses the ionization of the carboxylic acid, improving retention and peak shape.

Instrument: HPLC-UV-MS (Agilent 1290 or equivalent)

  • Column: Waters XSelect CSH C18 (

    
     mm, 
    
    
    
    )
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       95% B
      
    • 15-20 min: 95% B

  • Detection: UV @ 254 nm (aromatic core) & 220 nm (nitrile/amide).

Self-Validation Check:

  • Amide Impurity: Elutes before the parent (more polar).

  • Parent: Elutes in the middle of the gradient.

  • N-Oxide: Elutes before the parent (highly polar N-O bond).

Frequently Asked Questions (FAQ)

Q1: Can I store the intermediate in DMSO solution?

  • Answer: Short-term only (<24h). DMSO is hygroscopic. Over time, absorbed water will hydrolyze the nitrile to the amide, especially if the DMSO is slightly acidic or basic. Store as a solid at -20°C.

Q2: I see a dimer peak (2M+H). Is this real?

  • Answer: Likely an ionization artifact in the Mass Spec source (non-covalent dimer).

  • Verification: Dilute the sample 10x. If the "dimer" ratio decreases significantly relative to the monomer, it is an artifact. If it persists, it may be a covalent dimer formed via oxidative coupling of the pyrrole ring (rare but possible).

Q3: The fluorine NMR signal is splitting unexpectedly.

  • Answer: This indicates N-alkylation or N-oxidation . The chemical environment of the C5-F is sensitive to changes at the N1 (pyridine) or N7 (pyrrole) positions. Compare with a clean reference standard.

References

  • Momelotinib Impurity Profiling

    • Source: Veeprho Laboratories. "Momelotinib Amide Impurity & N-Oxide Standards."
    • URL:[Link]

  • Nitrile Hydrolysis Mechanisms

    • Source: Chemistry LibreTexts.[2] "Hydrolysis of Nitriles."

    • URL:[Link]

  • 7-Azaindole Chemistry Reviews

    • Source: Popowycz, F., et al. (2015). "The Azaindole Framework in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry.
    • URL:[Link]

  • ICH Stability Guidelines

    • Source: ICH Q1A(R2) "Stability Testing of New Drug Substances and Products."
    • URL:[Link]

Sources

Optimization

Technical Support Center: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Synthesis

Welcome to the technical support center for the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. This important pharmaceutical intermediate, also known as 5-Fluoro-4-cyano-7-azaindole, is a key building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. This important pharmaceutical intermediate, also known as 5-Fluoro-4-cyano-7-azaindole, is a key building block in the development of novel therapeutics, including kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, ultimately improving yield and purity.

The synthesis of 7-azaindole derivatives can be challenging due to the electron-deficient nature of the pyridine ring, which can lead to low yields in traditional indole synthesis methods.[1][2][3] This guide will address common issues and provide evidence-based solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

Q1: My overall yield is consistently low. What are the most critical steps to re-evaluate in a multi-step synthesis?

A1: Low overall yield in a multi-step synthesis often points to inefficiencies in one or more key transformations. For a typical synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, which may involve building the pyrrolo[2,3-b]pyridine core followed by functionalization, the following steps are critical to examine:

  • Pyrrole Ring Formation: The construction of the pyrrole ring fused to the pyridine is a crucial step. Methods like the Fischer indole synthesis can be low-yielding for azaindoles due to the electron-deficient pyridine ring.[1][3] Consider alternative cyclization strategies that are more robust for this class of compounds.

  • Cyanation of the 4-Position: The introduction of the nitrile group at the C4 position is often a challenging step. If you are using a Sandmeyer-type reaction from a 4-amino precursor, diazotization and copper(I) cyanide addition must be carefully controlled. Palladium-catalyzed cyanation of a 4-halo-7-azaindole is a more modern and often higher-yielding alternative.[4][5]

  • Purification at Each Step: Cumulative losses during workup and purification can significantly impact the overall yield. Ensure that each intermediate is sufficiently pure before proceeding to the next step to avoid carrying forward impurities that can interfere with subsequent reactions. Column chromatography is a common purification method for these intermediates.[6]

Q2: I am observing significant side product formation during the cyanation of my 4-halo-5-fluoro-7-azaindole intermediate. How can I improve the selectivity?

A2: Side product formation during the cyanation of a heteroaromatic halide is a common issue. Here are several strategies to enhance selectivity for the desired 4-carbonitrile product:

  • Choice of Cyanide Source: The reactivity of the cyanide source is critical. While traditional reagents like CuCN or KCN can be effective, they often require harsh reaction conditions. Consider using zinc cyanide (Zn(CN)₂) with a palladium catalyst, which can offer milder conditions and improved selectivity. Trimethylsilyl cyanide (TMSCN) is another option, particularly in Lewis acid-catalyzed reactions.[7]

  • Catalyst and Ligand Selection: For palladium-catalyzed cyanations, the choice of ligand is crucial for promoting the desired reductive elimination and minimizing side reactions. Bulky, electron-rich phosphine ligands can be effective.[4] Experiment with different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., Xantphos, dppf) to find the optimal combination for your specific substrate.

  • Reaction Conditions:

    • Temperature: High temperatures can lead to decomposition and side reactions. Aim for the lowest effective temperature that allows the reaction to proceed at a reasonable rate.

    • Solvent: Aprotic polar solvents like DMF, DMAc, or NMP are commonly used. Ensure the solvent is anhydrous, as water can lead to hydrolysis of the nitrile or dehalogenation of the starting material.

    • Atmosphere: These reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reagents.

Q3: The deprotection of my N-protected 5-fluoro-7-azaindole intermediate is leading to decomposition of the core structure. What are some milder deprotection strategies?

A3: The 7-azaindole core can be sensitive to harsh deprotection conditions, especially strong acids or bases. The choice of protecting group is therefore critical for the success of the synthesis.

  • If using an acid-labile protecting group (e.g., Boc, Trityl):

    • Instead of strong acids like TFA or HCl in organic solvents, consider milder acidic conditions. For example, using a weaker acid or performing the reaction at a lower temperature can minimize degradation.

  • If using a silyl protecting group (e.g., SEM, TIPS):

    • Fluoride-based deprotection (e.g., TBAF in THF) is generally mild and effective. However, prolonged reaction times or elevated temperatures can lead to side reactions. Monitor the reaction closely by TLC or LC-MS.

    • Challenges with SEM deprotection have been noted, as the release of formaldehyde can lead to side products.[8]

  • If using a sulfonyl protecting group (e.g., Tosyl):

    • Cleavage of tosyl groups often requires strong reducing agents or harsh basic conditions, which may not be compatible with the 7-azaindole core. If possible, avoid this protecting group in favor of more readily cleavable options.

Key Recommendation: The best strategy is to choose a protecting group that can be removed under conditions that are orthogonal to other sensitive functional groups in your molecule.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile?

A1: A prevalent strategy involves a multi-step sequence starting from a substituted pyridine. A generalized workflow is outlined below:

Synthetic_Workflow Generalized Synthetic Workflow A Substituted Pyridine B Formation of Pyrrole Ring (e.g., Bartoli or Fischer Indole Synthesis) A->B C N-Protection of Azaindole B->C D Halogenation at C4 C->D E Palladium-Catalyzed Cyanation D->E F N-Deprotection E->F G Final Product F->G

Caption: Generalized synthetic workflow.

This approach allows for the systematic construction and functionalization of the 7-azaindole core.

Q2: How does the fluorine substituent at the 5-position influence the reactivity of the 7-azaindole core?

A2: The electron-withdrawing nature of the fluorine atom at the C5 position has several important electronic effects:

  • Increased Acidity of the Pyrrole N-H: The fluorine atom enhances the acidity of the pyrrole N-H proton, making deprotonation easier. This can be advantageous for N-protection or N-alkylation reactions.

  • Modulation of Reactivity in Electrophilic Aromatic Substitution: The fluorine atom deactivates the pyridine ring towards electrophilic attack, but its effect on the pyrrole ring is more complex.

  • Influence on SNAr Reactions: For nucleophilic aromatic substitution (SNAr) at the 4-position (e.g., cyanation of a 4-halo precursor), the electron-withdrawing fluorine atom can increase the electrophilicity of the C4 carbon, potentially facilitating the reaction.[9]

Q3: What are the best practices for the purification of the final product, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile?

A3: Achieving high purity of the final product is crucial for its intended use in drug discovery and development. The following purification methods are recommended:

  • Column Chromatography: Silica gel column chromatography is a standard and effective method for removing non-polar and moderately polar impurities.[6] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, can provide good separation.

  • Recrystallization: If the product is a solid and a suitable solvent system can be identified, recrystallization is an excellent technique for achieving high purity. This method is particularly effective at removing closely related impurities.

  • Preparative HPLC: For obtaining very high purity material, especially on a smaller scale, preparative reverse-phase HPLC can be employed.

Purity Analysis: The purity of the final compound should be assessed using multiple analytical techniques, such as HPLC, LC-MS, and ¹H NMR.

Data Summary: Comparison of Cyanation Conditions

The following table summarizes different conditions for the cyanation of aryl halides, which can be adapted for the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

Cyanide SourceCatalyst/ReagentSolventTemperature (°C)Typical Yield Range (%)Reference
CuCN-DMF, NMP120-18040-70Rosenmund-von Braun
KCN/NaCNPd(PPh₃)₄DMF, MeCN-THF80-12060-90[5]
Zn(CN)₂Pd₂(dba)₃ / dppfDMAc80-10070-95-
TMSCNInCl₃--89[7]
K₄[Fe(CN)₆]Pd(OAc)₂ / MOP-type ligandt-BuOH/H₂O70-10075-95[4]

Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine

This protocol provides a general procedure for the cyanation step. Note: This is a representative protocol and may require optimization for your specific substrate and scale.

Cyanation_Protocol Cyanation Protocol Workflow A 1. Reagent Preparation - Add 4-bromo-5-fluoro-7-azaindole, Zn(CN)₂, and Pd₂(dba)₃ to a dry flask. B 2. Ligand Addition - Add dppf to the flask. A->B C 3. Inert Atmosphere - Evacuate and backfill the flask with argon or nitrogen (3x). B->C D 4. Solvent Addition - Add anhydrous DMAc via syringe. C->D E 5. Reaction - Heat the mixture to 90-100 °C and stir until completion (monitor by LC-MS). D->E F 6. Workup - Cool to room temperature. - Dilute with ethyl acetate. - Filter through Celite. - Wash with aqueous NaHCO₃ and brine. E->F G 7. Purification - Dry the organic layer over Na₂SO₄. - Concentrate in vacuo. - Purify by silica gel chromatography. F->G

Caption: Step-by-step workflow for Pd-catalyzed cyanation.

Detailed Steps:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-protected 4-bromo-5-fluoro-7-azaindole (1.0 eq), zinc cyanide (0.6 eq), and tris(dibenzylideneacetone)dipalladium(0) (0.05 eq).

  • Ligand Addition: Add 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.1 eq) to the flask.

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert atmosphere (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the filter cake with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired N-protected 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

  • Deprotection: The final deprotection step should be carried out using conditions appropriate for the chosen protecting group.

References

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(9), 1031-1039. Available from: [Link]

  • European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. Retrieved from [Link]

  • Collum, D. B., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 129(46), 14383–14391. Available from: [Link]

  • MDPI. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 12(4), 877-885. Available from: [Link]

  • Huseby, S., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(10), 4743. Available from: [Link]

  • RSC Publishing. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic & Biomolecular Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Available from: [Link]

  • Witschel, M., et al. (2019). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 62(17), 7918-7935. Available from: [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Bentabed, A., et al. (2020). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 25(22), 5462. Available from: [Link]

  • Pearson, D. L., et al. (2021). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Organic Letters, 23(15), 5894–5898. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

  • Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.
  • ResearchGate. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor.
  • ResearchGate. (2021). RECENT ADVANCES IN CYANATION REACTIONS†. Retrieved from [Link]

  • YouTube. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. Retrieved from [Link]

  • ACS Publications. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Retrieved from [Link]

  • SciELO. (2021). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Topic: Improving solubility of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals Statu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving solubility of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Status: Active Compound ID: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (7-azaindole derivative) Common Issues: "Brick dust" insolubility, precipitation in aqueous media, pH-independent poor solubility.

Physicochemical Profiling (The "Why")

Q: Why does this compound precipitate immediately upon dilution in aqueous media, even at low pH?

A: This behavior is dictated by the electronic effects of the substituents on the 7-azaindole core.

  • Crystal Lattice Energy: The planar 7-azaindole scaffold facilitates strong

    
    -
    
    
    
    stacking interactions, creating a high-energy crystal lattice (often referred to as "brick dust"). Breaking this lattice requires significant energy.
  • pKa Suppression: While the N7 nitrogen in 7-azaindole is typically basic (pKa ~4.6), the electron-withdrawing nature of the 4-cyano and 5-fluoro groups significantly suppresses this basicity.

    • Estimated pKa (N7): ~2.0 – 3.0.[1]

    • Implication: At physiological pH (7.4) and even in mild acidic buffers (pH 4.5), the molecule remains predominantly neutral (uncharged). Without ionization, there is no electrostatic repulsion to prevent aggregation, leading to rapid precipitation.

Q: Will salt formation improve solubility?

A: Likely not for physiological conditions. Because the basicity is so low (pKa < 3), any salt formed with weak acids will readily hydrolyze in water. You would require a strong acid (e.g., Methanesulfonic acid or HCl) to protonate the N7. However, upon dilution into a buffer (pH > 4), the compound will instantly deprotonate and crash out as the free base. Salt formation is not a viable strategy for neutral-pH bioassays.

Solvent & Formulation Strategy

Q: What is the recommended solvent system for high-concentration stock solutions?

A: Dimethyl Sulfoxide (DMSO) is the gold standard.

  • Solubility: >20 mg/mL is typically achievable.

  • Storage: Store at -20°C. Ensure the DMSO is anhydrous to prevent hydrolytic degradation of the nitrile group over long periods.

Q: How do I prevent precipitation when dosing into cell culture media or assay buffers?

A: You must use a Kinetic Solubility Enhancement approach using a co-solvent/surfactant spike. Do not rely on thermodynamic equilibrium.

Recommended Vehicle (The "3-Component System"):

  • DMSO (Stock): 1-5% final concentration.

  • Cosolvent: PEG 400 or Propylene Glycol (20-40%).

  • Surfactant: Tween 80 (0.5 - 1%) or Poloxamer 188.

Mechanism: The cosolvent disrupts the water structure to accommodate the lipophilic core, while the surfactant forms micelles that encapsulate the neutral compound, preventing the


-

stacking that leads to crystallization.

Step-by-Step Protocols

Protocol A: Preparation of Stable Assay Solution (Liquid Formulation)

Use this for in vitro IC50 assays or animal PK dosing (IV/IP).

ComponentFunctionConcentration (Final)
Compound Active1 - 5 mg/mL
DMSO Primary Solvent5%
PEG 400 Co-solvent40%
Water/Saline Carrier55%

Workflow:

  • Dissolve: Weigh the solid compound and dissolve completely in 100% DMSO . Vortex until clear.

  • Add Co-solvent: Add the required volume of PEG 400 to the DMSO solution. Vortex. Note: The solution may warm slightly.

  • Slow Addition: While vortexing the DMSO/PEG mix, slowly add the Water/Saline dropwise.

    • Critical: Adding water too fast will cause local supersaturation and immediate precipitation.

  • Clarification: If slight turbidity occurs, sonicate for 5 minutes at 40°C.

Protocol B: Amorphous Solid Dispersion (ASD) for Oral Bioavailability

Use this if simple suspensions fail to provide exposure in vivo.

Theory: Convert the crystalline "brick dust" into a high-energy amorphous state stabilized by a polymer.

  • Solvent: Dissolve Compound and Polymer (HPMC-AS or PVP-VA64) in a 1:3 ratio in Dichloromethane:Methanol (1:1) .

  • Evaporation: Use aRotary Evaporator (Rotovap) or Spray Dryer to remove the solvent rapidly.

  • Result: A solid glass solution where the polymer prevents recrystallization.

  • Reconstitution: Suspend this powder in 0.5% Methylcellulose for oral dosing.

Visual Troubleshooting Guide

The following decision tree illustrates the logical flow for selecting the correct solubilization strategy based on your specific application.

Solubility_Optimization Start Start: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Goal Define Goal Start->Goal Stock Stock Solution Preparation Goal->Stock Storage Media Dosing into Aqueous Media? Goal->Media Assay/Exp InVivo In Vivo (Oral Dosing)? Goal->InVivo Animal Study DMSO Use 100% Anhydrous DMSO (Store -20°C) Stock->DMSO Precip Does it Precipitate? Media->Precip Simple Direct Dilution OK (< 10 µM) Precip->Simple No Cosolvent Use Protocol A: 5% DMSO + 40% PEG400 Precip->Cosolvent Yes (In Vitro) InVivo->Cosolvent IV / IP Route ASD Protocol B: Amorphous Solid Dispersion (HPMC-AS / PVP-VA) InVivo->ASD PO (Oral) Route Salt Avoid Salt Formation (pKa too low, hydrolysis risk) InVivo->Salt Why not salts?

Figure 1: Decision matrix for solubilizing 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile based on experimental context.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73012791, 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (Analogous Structure). Retrieved January 31, 2026, from [Link]

  • Popowycz, F., et al. (2025). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Royal Society of Chemistry. Retrieved from [Link]

  • Pitani, L. (2017). Solubility Enhancement of Model Compounds.[1] University of the Pacific Theses.[1] Retrieved from [Link]

  • Jurnal Universitas Padjadjaran (2024). Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Ticket System Status: ONLINE Specialist: Senior Application Scientist, Medicinal Chemistry Division Subject: Technical Guide for Scaffold Optimization & Bioactivity Enhancement Executive Summary & Scaffold Profile Molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Specialist: Senior Application Scientist, Medicinal Chemistry Division Subject: Technical Guide for Scaffold Optimization & Bioactivity Enhancement

Executive Summary & Scaffold Profile

Molecule ID: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Common Name: 5-Fluoro-4-cyano-7-azaindole Primary Application: ATP-competitive Kinase Inhibition (JAK, FGFR, ROCK, Pim)[1]

This scaffold is a "privileged structure" in drug discovery.[2][3] It functions primarily as a bioisostere of the purine core of ATP. The 7-azaindole core provides a high-fidelity bidentate hydrogen bond motif (Donor-Acceptor) essential for binding to the kinase hinge region.[4]

Key Structural Features:

  • N1-H & N7: The "Warhead" for hinge binding.[1]

  • 5-Fluoro: A metabolic blocker. It prevents oxidation at the electron-rich C5 position, a common clearance pathway for 7-azaindoles.

  • 4-Cyano: An electron-withdrawing group (EWG) that modulates the pKa of the core, increases lipophilicity, and can serve as a vector for reversible covalent interactions or further synthetic elaboration.

Troubleshooting Guides (Q&A Format)

Module A: Solubility & Formulation Issues

User Ticket #1042: "My IC50 curves are flatlining or showing bell shapes. The compound precipitates in the assay buffer (PBS + 1% DMSO). How do I solubilize this?"

Root Cause Analysis: The 5-fluoro-4-cyano-7-azaindole core is planar and highly aromatic. The electron-withdrawing nature of the -CN and -F groups reduces the basicity of the N7 nitrogen, meaning it does not protonate (and ionize) readily at physiological pH (7.4). The molecule relies on π-π stacking, leading to aggregation.

Resolution Protocol:

  • DMSO "Crash-In" Method: Do not dilute directly from 100% DMSO to aqueous buffer.[1]

    • Step 1: Prepare a 100x stock in 100% DMSO.

    • Step 2: Dilute 1:10 into an intermediate solvent (e.g., PEG400 or Propylene Glycol).

    • Step 3: Dilute this mix into the final assay buffer.

  • Chemical Modification (Pro-drug/Solubilizing Tail):

    • Immediate Fix: If this is for an in vitro tool, derivatize the N1 position.

    • Strategy: Attach a solubilizing group (e.g., N-methylpiperazine or morpholine via an ethyl linker) to N1. This disrupts the crystal lattice packing and introduces an ionizable center (pKa ~8.0) for solubility.

Data Table 1: Solubility Impact of N1-Derivatization

Compound VariantpKa (Calc)Kinetic Solubility (pH 7.4)LogD (7.4)
Parent Scaffold ~11.5 (Acidic NH)< 5 µM (High Risk)> 3.5
N1-Methyl N/A< 10 µM> 3.8
N1-(CH2)2-Morpholine ~7.8 (Basic N)> 150 µM (Optimal)~1.5
Module B: Synthetic Reactivity & Derivatization

User Ticket #2098: "I am trying to halogenate the C3 position to add a selectivity handle, but standard NIS/NCS conditions are failing or extremely slow."

Root Cause Analysis: The 4-cyano and 5-fluoro groups are strong Electron Withdrawing Groups (EWGs). They severely deactivate the pyrrole ring towards Electrophilic Aromatic Substitution (SEAr). The electron density at C3 is significantly lower than in unsubstituted 7-azaindole.

Resolution Protocol:

  • Switch to Pre-activation: Standard electrophiles won't work. You must activate the C3 position or use a more reactive electrophile.

    • Protocol: Use Selectfluor in MeCN/Water for fluorination, or use NIS with a Lewis Acid catalyst (e.g., AlCl3 or BF3·OEt2) to activate the succinimide.

  • Alternative: C3-Formylation:

    • Instead of direct halogenation, perform a Vilsmeier-Haack reaction (POCl3/DMF). While slow, the formyl group can be converted to an amine (reductive amination) or an alkene (Wittig), providing a versatile handle.

Visualization: Reactivity & Optimization Workflow

G Start Parent Scaffold (5-F-4-CN-7-azaindole) N1_Path N1 Functionalization (Solubility/PK) Start->N1_Path Base (NaH/Cs2CO3) C3_Path C3 Functionalization (Selectivity/Potency) Start->C3_Path Electrophile (Slow) Solubility Add Ionizable Group (e.g., Piperazine) N1_Path->Solubility SNAr / Alkylation Reactivity Lewis Acid Catalysis (Required for SEAr) C3_Path->Reactivity Overcome EWG Deactivation Result Optimized Lead (High Potency/Soluble) Solubility->Result Reactivity->Result

Caption: Workflow for overcoming deactivation effects during scaffold optimization.

Module C: Bioactivity & SAR Logic

User Ticket #3105: "We see good potency against our kinase target (IC50 < 50 nM), but metabolic stability in liver microsomes (HLM) is poor. I thought the 5-Fluoro was supposed to stop this?"

Root Cause Analysis: While the 5-Fluoro atom effectively blocks oxidation at the C5 position (the "soft spot" on the pyridine ring), it does not protect the rest of the molecule.

  • Nitrile Hydrolysis: The 4-CN group is susceptible to hydrolysis by nitrilases in the liver, converting it to a primary amide (inactive) or carboxylic acid (rapidly cleared).

  • N1-Dealkylation: If you added a solubilizing tail at N1, oxidative dealkylation by CYP450s is the most likely clearance mechanism, not the core itself.

Resolution Protocol:

  • Metabolite ID Study: Incubate with HLM in the presence/absence of NADPH.

    • If Mass Shift +18: Nitrile hydrolysis occurred. Fix: Sterically shield the nitrile or replace with a bioisostere (e.g., oxadiazole).

    • If Mass Shift -14 or +16 on tail: N-dealkylation.[1][5] Fix: Fluorinate the alkyl chain or switch to a cyclic amine (e.g., azetidine) which is more stable.

  • Scaffold Hopping:

    • If the Nitrile is the liability, replace 4-CN with 4-Cl or 4-CF3.[1] Note that 4-Cl is less metabolically stable than 4-CF3 but offers a similar steric profile to CN.

Module D: Assay Interference (False Positives)

User Ticket #4012: "I'm getting inconsistent results in my TR-FRET assay. High background noise."

Root Cause Analysis: 7-azaindoles, particularly those with extended conjugation (like a 4-CN group), can be intrinsically fluorescent in the blue/UV region. If your TR-FRET donor/acceptor pairs overlap with the scaffold's excitation/emission spectra (approx.[1] Ex 290-310nm / Em 350-450nm), you will see interference.[1]

Resolution Protocol:

  • Run a "Compound Only" Control: Measure the fluorescence of the compound at the assay's excitation/emission wavelengths without the protein/antibody mix.

  • Switch Assay Format:

    • Move to a Red-Shifted Dye (e.g., Alexa Fluor 647) to avoid the blue fluorescence of the azaindole.

    • Use a Radiometric Assay (33P-ATP) for validation of key hits to eliminate optical interference entirely.[1]

Structural Biology Insight: The Hinge Binding Mode

Understanding why this scaffold works is crucial for optimization. The diagram below illustrates the critical interactions within the ATP-binding pocket.

HingeBinding Hinge_Backbone Kinase Hinge Region (Glu - Met - Leu) N7 N7 (Pyridine) H-Bond Acceptor Hinge_Backbone->N7 H-Bond (NH...N) NH1 N1-H (Pyrrole) H-Bond Donor NH1->Hinge_Backbone H-Bond (NH...O) C5_F 5-Fluoro Hydrophobic/Metabolic Shield C4_CN 4-Cyano Gatekeeper Interaction

Caption: Bidentate binding mode of 7-azaindole. N7 and N1 are the critical "anchor" points.

References & Grounding

  • 7-Azaindole as a Privileged Scaffold:

    • Source: Song, J. J., et al. "Organometallic methods for the synthesis and functionalization of azaindoles." Chem. Soc. Rev., 2007.

    • Context: Establishes the fundamental chemistry and reactivity profiles of the core.

  • Kinase Inhibitor Design & Hinge Binding:

    • Source: Zhang, J., et al. "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 2009.

    • Context: Validates the bidentate binding mode of the azaindole scaffold.

  • Metabolic Stability of Fluorinated Heterocycles:

    • Source: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008.

    • Context: Explains the mechanistic role of the 5-Fluoro group in blocking P450 oxidation.

  • Solubility Strategies for Flat Aromatics:

    • Source: Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." J. Med.[6] Chem., 2009.

    • Context: Supports the protocol for N1-alkylation to improve Fsp3 and solubility.

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

This guide is designed for researchers, scientists, and drug development professionals encountering resistance to the novel kinase inhibitor 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in their cell line-based expe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering resistance to the novel kinase inhibitor 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in their cell line-based experiments. The foundational scaffold of this molecule, 1H-pyrrolo[2,3-b]pyridine, is a well-established pharmacophore for Janus Kinase (JAK) inhibitors.[1][2][3] Therefore, this document will proceed under the working hypothesis that this compound is a JAK inhibitor and will address resistance mechanisms within this context.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile?

A1: Based on its core structure, which is highly similar to known JAK inhibitors like Tofacitinib, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is predicted to function as an inhibitor of the JAK/STAT signaling pathway.[4][5][6] This pathway is a critical regulator of cytokine signaling, which in turn governs cellular processes such as proliferation, differentiation, and apoptosis. The inhibitor likely binds to the ATP-binding pocket of JAK kinases (JAK1, JAK2, JAK3, and/or TYK2), preventing the phosphorylation and activation of STAT proteins.

Q2: My cells were initially sensitive to the compound, but now they are growing at higher concentrations. What is happening?

A2: This phenomenon is known as acquired resistance. It is a common challenge in targeted cancer therapy. There are several potential mechanisms by which your cell lines may have developed resistance. These can be broadly categorized as on-target alterations, where the direct target of the drug is modified, or off-target alterations, where the cell activates alternative survival pathways.

Q3: What are the common molecular mechanisms of resistance to JAK inhibitors?

A3: Research into established JAK inhibitors like Ruxolitinib and Tofacitinib has identified several key resistance mechanisms:

  • Secondary Mutations in the JAK Kinase Domain: The emergence of point mutations in the ATP-binding pocket of the JAK kinase can prevent the inhibitor from binding effectively, while still allowing the kinase to function.

  • Activation of Bypass Signaling Pathways: Cells can compensate for the inhibition of the JAK/STAT pathway by upregulating parallel signaling cascades that also promote survival and proliferation. Common bypass pathways include the RAS/MEK/ERK and PI3K/AKT pathways.

  • Upregulation of Anti-Apoptotic Proteins: Increased expression of pro-survival proteins, particularly from the BCL-2 family (e.g., BCL-XL, MCL-1), can make cells more resistant to apoptosis induced by JAK inhibition.[7][8][9]

Troubleshooting Guides

Issue 1: Decreased Cell Death and Increased IC50 Value in Long-Term Cultures

Observation: You have been treating your cell line with 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile for several weeks or months. Initially, the compound induced significant cell death at a specific concentration. Now, the cells are proliferating at that same concentration, and the IC50 value, as determined by a cell viability assay, has significantly increased.

Probable Cause: Your cell line has likely developed acquired resistance to the compound. The troubleshooting steps below will help you to characterize the resistance mechanism and explore strategies to overcome it.

Workflow for Investigating and Overcoming Acquired Resistance

G cluster_0 Phase 1: Confirmation and Initial Characterization cluster_1 Phase 2: Investigating Bypass Pathways cluster_2 Phase 3: Strategies to Overcome Resistance A Confirm Resistance: Compare IC50 in parental vs. resistant cells B Analyze Downstream Signaling: Western blot for p-STAT3 A->B C Sequence JAK Kinase Domain: Identify potential mutations A->C D Assess Alternative Pathways: Western blot for p-ERK, p-AKT B->D E Evaluate Pro-Survival Proteins: Western blot for BCL-2, BCL-XL B->E F Combination Therapy: Test with BCL-2 or HSP90 inhibitors D->F E->F G Evaluate Synergy: Calculate Combination Index (CI) F->G

Caption: Workflow for troubleshooting acquired resistance.

Step-by-Step Troubleshooting Protocols

To systematically study resistance, it is beneficial to generate a resistant cell line from your sensitive parental line.

  • Determine the initial IC50: Perform a dose-response experiment with the parental cell line to determine the concentration of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile that inhibits 50% of cell growth (IC50).

  • Chronic Exposure: Culture the parental cells in the presence of the compound at a concentration equal to the IC50.

  • Dose Escalation: As the cells begin to recover and proliferate, gradually increase the concentration of the compound in the culture medium. This process can take several months.

  • Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of the compound (e.g., 5-10 times the original IC50), confirm the resistance by performing a new dose-response curve and comparing it to the parental line.

This assay is used to determine the IC50 of your compound in both sensitive and resistant cell lines.[10][11][12][13]

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: The following day, treat the cells with a serial dilution of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period that allows for the compound to exert its effect (typically 48-72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Cell LineTreatmentExpected IC50 Range
Parental (Sensitive)5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrileLow nM to low µM
Resistant5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile>5-fold increase compared to parental

This protocol allows you to assess the activation state of the JAK/STAT pathway and potential bypass pathways.[14][15][16][17]

  • Cell Lysis: Treat sensitive and resistant cells with and without the compound for a short duration (e.g., 2-4 hours) and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3), total STAT3, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), total AKT, BCL-2, and BCL-XL. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Compare the levels of the phosphorylated proteins relative to the total protein levels in treated versus untreated and sensitive versus resistant cells.

Expected Outcomes from Western Blot Analysis

Conditionp-STAT3p-ERK / p-AKTBCL-2 / BCL-XL
Sensitive Cells + Compound DecreasedNo significant changeMay decrease
Resistant Cells (untreated) Constitutively activeMay be elevatedMay be elevated
Resistant Cells + Compound Remains highRemains highRemains high

Strategies to Overcome Resistance

If your investigations suggest the activation of bypass pathways or the upregulation of pro-survival proteins, combination therapies may be effective.

Strategy 1: Combination with a BCL-2 Family Inhibitor

Rationale: JAK inhibitors can increase the dependence of cells on anti-apoptotic BCL-2 family proteins.[7][8][9] Co-treatment with a BCL-2 inhibitor (e.g., Venetoclax) or a BCL-XL inhibitor can synergistically induce apoptosis in resistant cells.

Experimental Approach:

  • Perform a dose-response matrix experiment, treating your resistant cell line with various concentrations of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile and a BCL-2 family inhibitor.

  • Assess cell viability using an MTT assay after 48-72 hours.

  • Calculate the Combination Index (CI) using software like CompuSyn to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

  • Confirm the induction of apoptosis using flow cytometry with Annexin V and Propidium Iodide staining.[18][19][20][21][22]

Synergistic Apoptosis Induction Pathway

G A 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile B JAK/STAT Pathway A->B Inhibits D BCL-2/BCL-XL B->D Upregulates in resistance E Apoptosis B->E Promotes C BCL-2 Family Inhibitor C->D Inhibits D->E Inhibits

Caption: Combination therapy targeting JAK/STAT and BCL-2.

Strategy 2: Combination with an HSP90 Inhibitor

Rationale: JAK2 is a client protein of the molecular chaperone Heat Shock Protein 90 (HSP90).[23][24][25][26][27] Inhibition of HSP90 leads to the degradation of JAK2, including both wild-type and mutated forms that may be resistant to direct kinase inhibition.

Experimental Approach:

  • Treat your resistant cell line with an HSP90 inhibitor (e.g., 17-AAG or a more recent derivative) alone and in combination with 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

  • Assess the levels of total JAK2 and p-STAT3 by Western blot to confirm that the HSP90 inhibitor is leading to the degradation of its client protein.

  • Evaluate the effect on cell viability using an MTT assay and on apoptosis by Annexin V staining.

References

  • Tofacitinib (CP-690550) | JAK Inhibitor | CAS 477600-75-2 | Selleck Chemicals.

  • CP-690550 (Tofacitinib) Citrate | JAK Inhibitor | CAS 540737-29-9 | Selleck Chemicals.

  • Tofacitinib | C16H20N6O | CID 9926791 - PubChem.

  • Combination of JAK2 and HSP90 inhibitors: an effective therapeutic option in drug-resistant chronic myelogenous leukemia - PMC.

  • Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed.

  • MTT assay protocol | Abcam.

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.

  • Kinase domain mutations confer resistance to novel inhibitors targeting JAK2V617F in myeloproliferative neoplasms - PMC.

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - ResearchGate.

  • Western blot analysis showing p-STAT3, STAT3, p-ERK1/2, ERK1/2 and AKT... - ResearchGate.

  • Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed.

  • Apoptosis Analysis by Flow Cytometry - Bio-Rad Antibodies.

  • BCL-2 inhibitor TQB3909 combined with JAK inhibitors in patients with intermediate- or high-risk myelofibrosis: A two-cohort, open-label, Phase ib/II, multicenter study | Blood | American Society of Hematology - ASH Publications.

  • Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives - MDPI.

  • CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - ES.

  • Measuring Apoptosis using Annexin V and Flow Cytometry.

  • Targeted Therapy Combinations With JAK inhibition Show Early Promise for Myelofibrosis.

  • Tofacitinib (CP-690550) Citrate - JAK Inhibitor - APExBIO.

  • Tumor-specific HSP90 inhibition as a therapeutic approach in JAK-mutant acute lymphoblastic leukemias | Blood - ASH Publications.

  • JAK2/STAT5 inhibition by nilotinib with ruxolitinib contributes to the elimination of CML CD34+ cells in vitro and in vivo | Blood - ASH Publications.

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed.

  • MSD® Phospho-STAT3 (Tyr705) Assay Whole Cell Lysate Kit - Meso Scale Discovery.

  • Combination of JAK2 and Bcl-2 family inhibitors yields synergistic... - ResearchGate.

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.

  • Tofacitinib ( LSM-1227 ) - Small Molecules.

  • Ruxolitinib-resistant cell lines acquire NRAS mutations as a mechanism... - ResearchGate.

  • Apoptosis Protocols - USF Health.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing.

  • STAT-3/phosphoSTAT-3 western blot - Molecular Biology - Protocol Online.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC.

  • Phospho-Stat3 (Tyr705) Antibody #9131 - Cell Signaling Technology.

  • Flow cytometry-based apoptosis detection - PMC.

  • Cell Viability Assay (MTT Assay) Protocol.

  • Combination of JAK2 and HSP90 inhibition is more efficacious than JAK... - ResearchGate.

  • Development of Resistance to Type II JAK2 Inhibitors in MPN Depends on AXL Kinase and Is Targetable - PubMed Central.

  • Protocol for Cell Viability Assays - BroadPharm.

  • Ways to generate drug-resistant cancer cell lines? - ResearchGate.

  • Combination therapy involving HSP90 inhibitors for combating cancer: an overview of clinical and preclinical progress - PubMed.

  • JAK/BCL2 inhibition acts synergistically with LSD1 inhibitors to selectively target ETP-ALL.

  • JAK inhibition synergistically potentiates BCL2, BET, HDAC, and proteasome inhibition in advanced CTCL - ASH Publications.

Sources

Optimization

Technical Guide: Purification of Crude 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

[1] Introduction & Molecule Profile[1][2][3][4][5][6] Target Molecule: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS: 1190314-38-3 Core Structure: 7-Azaindole (Pyrrolo[2,3-b]pyridine) Key Functionality: C5-Fluori...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Molecule Profile[1][2][3][4][5][6]

Target Molecule: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS: 1190314-38-3 Core Structure: 7-Azaindole (Pyrrolo[2,3-b]pyridine) Key Functionality: C5-Fluorine (metabolic stability), C4-Nitrile (polar handle/hydrogen bond acceptor), N1-H (acidic proton).[1]

This guide addresses the purification of crude 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. This intermediate is critical in the synthesis of JAK and FGFR kinase inhibitors.[1] The crude material typically arises from either the N-oxide rearrangement (Reissert-Henze) of 5-fluoro-7-azaindole or Pd-catalyzed cyanation of a 4-halo precursor.[1]

Common Impurities:

  • Regioisomers: 6-cyano isomers (common in N-oxide routes).[1]

  • Starting Materials: Unreacted 5-fluoro-7-azaindole or 4-chloro-5-fluoro-7-azaindole.[1]

  • Byproducts: Benzoic acid residues (if benzoyl chloride was used), palladium black, or des-halo reduction products.[1]

  • Oligomers: Azaindole dimers formed via oxidative coupling.[1]

Phase 1: Initial Assessment & Solubility Profiling[1]

Before committing to a purification strategy, perform a solubility screen.[1] The 4-cyano group significantly increases polarity compared to the parent azaindole, while the 5-fluoro group lowers lattice energy slightly but maintains lipophilicity.[1]

Table 1: Solubility Profile & Solvent Selection
Solvent SystemSolubility (Target)ApplicationNotes
DCM / MeOH (9:1) HighColumn Load Excellent for dissolving crude tars.[1]
Ethyl Acetate (EtOAc) ModerateExtraction Good for removing non-polar impurities.[1]
Hexanes / Heptane InsolubleAnti-solvent Use to crash out product from EtOAc.[1]
Water LowWash Removes inorganic salts; product may crash out at neutral pH.[1]
DMSO / DMF HighStorage Avoid for purification unless using prep-HPLC.[1]
THF HighReaction Good solubility; difficult to remove completely if crystallizing.[1]

Phase 2: Purification Workflows

Workflow A: Recrystallization (Primary Strategy)

Best for: Scale >5g, purity >85% crude.[1]

The rigid azaindole core stacks well.[1] Recrystallization is superior to chromatography for removing regioisomers.[1]

  • Dissolution: Suspend crude solid in minimal boiling Ethyl Acetate (EtOAc) . If insoluble, add Methanol (MeOH) dropwise until clear (keep MeOH <10% v/v).[1]

  • Hot Filtration: Filter the hot solution through a celite pad to remove Pd-black or insoluble salts.[1]

  • Precipitation: Reheat filtrate to reflux. Slowly add n-Heptane until persistent cloudiness appears.[1]

  • Cooling: Allow to cool to RT with slow stirring (2-4 hours), then cool to 0-4°C.

  • Isolation: Filter solids. Wash cake with cold 1:3 EtOAc:Heptane .

  • Drying: Vacuum oven at 45°C. Azaindoles can trap solvent in the lattice; ensure constant weight.[1]

Workflow B: Flash Chromatography (Secondary Strategy)

Best for: Scale <5g, complex mixtures, or removal of N-oxide impurities.[1]

Critical Technical Note: The N1-proton of 7-azaindoles is acidic (


).[1] On standard acidic silica, the molecule may streak or adsorb irreversibly. You must buffer your silica. 
  • Stationary Phase: Silica Gel (40-63 µm).[1]

  • Mobile Phase: DCM / MeOH gradient (0%

    
     5% MeOH).[1]
    
  • Modifier: Add 1% Triethylamine (Et3N) or 1% NH4OH to the mobile phase to deprotonate surface silanols and prevent tailing.[1]

Workflow C: Acid-Base Extraction (The "Pro" Method)

Best for: Removing non-acidic impurities (e.g., unreacted starting material lacking NH).[1]

  • Dissolve: Dissolve crude in EtOAc.

  • Deprotonate: Wash organic layer with 1M NaOH (cold). The azaindole (pKa ~13) will partially partition or at least remain in organic, but highly acidic impurities are removed.[1] Note: 7-azaindoles are not acidic enough to be fully extracted into aqueous NaOH unless it is very concentrated, which risks hydrolysis of the nitrile.[1] This step is strictly for removing stronger acids (like benzoic acid).[1]

  • Alternative (Protonation): Dissolve crude in EtOAc. Extract with 1M HCl .[1] The pyridine nitrogen protonates (

    
    ), moving the product to the aqueous phase.[1]
    
    • Discard Organic Layer: Contains non-basic tars.[1][2]

    • Recover Product: Neutralize aqueous layer with saturated NaHCO3 or NaOH to pH 8-9.[1] Product precipitates.[1][3] Filter and dry.[1][4][3]

Decision Logic & Troubleshooting

Visualizing the Purification Pathway[1]

Purification_Workflow Start Crude 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Check Purity Assessment (LCMS/NMR) Start->Check Decision Purity > 85%? Check->Decision Cryst Recrystallization (EtOAc / Heptane) Decision->Cryst Yes Column Flash Chromatography (DCM/MeOH + 1% Et3N) Decision->Column No (Complex Mix) AcidBase Acid-Base Extraction (1M HCl Partition) Decision->AcidBase No (Non-basic Impurities) Result Pure Solid Cryst->Result Column->Result AcidBase->Result

Caption: Decision tree for selecting the optimal purification method based on crude purity and impurity profile.

Troubleshooting & FAQ

Q1: My product is streaking on the silica column, and I'm losing mass.

  • Cause: The acidic N1-H proton is hydrogen-bonding with the acidic silanols of the silica gel.[1]

  • Solution: Pre-wash your column with mobile phase containing 1-2% Triethylamine (Et3N) .[1] Maintain 0.5-1% Et3N throughout the run.[1] This "caps" the silanols.[1] Alternatively, use neutral alumina.[1]

Q2: I see a persistent impurity at RRT 0.95 (very close to product).

  • Diagnosis: This is likely the 6-cyano regioisomer , a common byproduct if the cyanation was performed via N-oxide activation (Reissert-Henze reaction).[1]

  • Fix: Chromatography rarely separates these well.[1] Switch to Recrystallization Workflow A . The 4-cyano isomer (target) is typically more symmetrical and crystalline than the 6-cyano isomer.[1]

Q3: The product turned yellow/brown after drying.

  • Cause: Oxidation of the azaindole ring or trace iodine/metal contamination.[1]

  • Solution: Wash the solid with cold sodium thiosulfate solution (if iodine suspected) or recrystallize with a pinch of activated charcoal.[1] Store under nitrogen in the dark.

Q4: The nitrile peak in IR/NMR is weak or absent.

  • Cause: Hydrolysis to the amide (CONH2) or acid (COOH) during acidic workup.[1]

  • Prevention: Avoid heating with strong acids or bases.[1] When doing the Acid-Base extraction (Workflow C), keep the aqueous contact time short and temperature cold (<5°C).[1]

References

  • Synthesis of 7-Azaindoles: Schirok, H. (2006).[1] "Synthesis of 1,3- and 1,3,6-Substituted 7-Azaindoles." Journal of Organic Chemistry, 71(15), 5538–5545.[1] Link[1]

  • Functionalization at C4: Minakata, S., et al. (2025).[1] "Nucleophilic aromatic substitution of 4-chloro- and 4-fluoro-7-azaindoles." ResearchGate.[1][5][6] Link

  • General Properties of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine: Sigma-Aldrich Product Page (CAS 866319-00-8).[1] Link

  • Crystallography of Azaindole Analogs: Starha, P., et al. (2013).[1] "5-Bromo-1H-pyrrolo[2,3-b]pyridine."[1] Acta Crystallographica Section E. Link

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Welcome to the technical support center for the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged structure in medicinal chemistry, and its fluorinated and cyanated derivatives are key intermediates for a range of therapeutic agents.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and side reactions encountered during its synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying chemistry and actionable protocols to resolve them.

Question 1: My reaction to form the 7-azaindole core is showing low yield and multiple unidentified spots on TLC. What are the likely side reactions?

Answer:

Low yields and the formation of multiple byproducts are common challenges in 7-azaindole synthesis, which often involves the construction of the pyrrole ring onto a pyridine precursor.[3][4] The specific side reactions depend heavily on the chosen synthetic route. One prevalent strategy involves the reaction of a substituted 3-methylpyridine with a suitable electrophile. A key challenge in this approach is controlling the reactivity of the methyl group and preventing dimerization or polymerization of the starting material.[5]

Probable Causes and Mechanistic Insights:

  • Picoline Dimerization: In the presence of a strong base, the methyl group of a 3-picoline derivative can be deprotonated, forming a reactive carbanion. This anion can then attack another molecule of the starting picoline, leading to dimer formation. This side reaction is particularly prevalent at higher temperatures and with prolonged reaction times.[5]

  • Over-alkylation/Arylation: If your synthesis involves N-alkylation or N-arylation, there is a risk of reaction at both the pyrrole nitrogen and the pyridine nitrogen, leading to a mixture of products.

  • Incomplete Cyclization: The final ring-closing step to form the pyrrole can be sensitive to steric and electronic factors. If the reaction conditions are not optimal, you may isolate uncyclized intermediates.

  • Dehalogenation: If your starting materials contain halogen atoms other than fluorine, you may observe dehalogenation as a side reaction, particularly if using palladium catalysis or strong reducing agents.

Visualizing the Dimerization Side Reaction:

G cluster_0 Picoline Dimerization Pathway Start Substituted 3-Picoline Anion Picoline Anion Start->Anion Strong Base Dimer Dimer Byproduct Anion->Dimer Attack on second picoline molecule

Caption: Dimerization of 3-picoline starting material.

Troubleshooting Protocol:

  • Temperature Control: Maintain strict temperature control throughout the reaction. For base-mediated reactions, consider lowering the temperature to -78 °C during the addition of the base and the electrophile to minimize dimerization.

  • Order of Addition: Add the base slowly to a solution of the picoline derivative to maintain a low concentration of the reactive anion.

  • Choice of Base: The choice of base is critical. Lithium diisopropylamide (LDA) is a common choice, but its strong basicity can promote side reactions. Consider using a milder base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS). The counterion can also influence selectivity.[6]

  • Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products.

Question 2: I am attempting a Vilsmeier-Haack formylation on the 7-azaindole core and observing the formation of an unexpected chlorinated byproduct. What is happening?

Answer:

The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group onto electron-rich heterocycles. However, with 7-azaindoles, the reaction can be complicated by the reactivity of both the pyrrole and pyridine rings. The formation of a chlorinated byproduct suggests that the Vilsmeier reagent (formed from POCl₃ and DMF) is acting as both a formylating and a chlorinating agent.

Probable Causes and Mechanistic Insights:

  • Reaction at the Pyridine Ring: The pyridine nitrogen can be protonated or complexed by the Vilsmeier reagent, activating the pyridine ring towards nucleophilic attack. This can lead to substitution reactions, including chlorination, especially at elevated temperatures.

  • Over-Reactivity of the Vilsmeier Reagent: The Vilsmeier reagent is a potent electrophile. If the reaction is not carefully controlled, it can lead to undesired side reactions. The choice of solvent and temperature can significantly impact the outcome.[7]

Troubleshooting Protocol:

  • Stoichiometry of the Vilsmeier Reagent: Use the minimum effective amount of the Vilsmeier reagent. A slight excess (1.1-1.5 equivalents) is often sufficient.

  • Temperature Management: Perform the reaction at low temperatures (0 °C to room temperature) to minimize side reactions. Avoid excessive heating.

  • Alternative Formylating Agents: If chlorination remains a problem, consider alternative formylating agents that do not contain chlorine, such as dichloromethyl methyl ether with a Lewis acid, or proceed through a lithiation-formylation sequence.

Experimental Workflow for Vilsmeier-Haack Formylation:

G cluster_workflow Vilsmeier-Haack Troubleshooting Start Dissolve 7-azaindole in dry DMF Step1 Cool to 0°C Start->Step1 Step2 Slowly add POCl₃ Step1->Step2 Step3 Stir at 0°C to RT, monitor by TLC Step2->Step3 Step4 Quench with ice-water and basify Step3->Step4 Step5 Extract with organic solvent Step4->Step5 Step6 Purify by column chromatography Step5->Step6

Caption: Troubleshooting workflow for Vilsmeier-Haack formylation.

Question 3: My final product, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, is difficult to purify. What are some effective purification strategies?

Answer:

The purification of this compound can be challenging due to its polarity and potential for hydrogen bonding, which can lead to tailing on silica gel chromatography. The presence of closely related impurities can also complicate separation.

Recommended Purification Techniques:

Technique Advantages Disadvantages Recommended Conditions
Silica Gel Chromatography Widely available, good for removing non-polar impurities.Can lead to product tailing and poor separation of polar impurities.Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol. Adding a small amount of triethylamine (0.1-1%) to the eluent can help reduce tailing.
Reverse-Phase Chromatography Excellent for separating polar compounds and isomers.Requires specialized equipment and can be more expensive.Use a C18 column with a water/acetonitrile or water/methanol gradient. A small amount of formic acid or trifluoroacetic acid (0.1%) in the mobile phase can improve peak shape.
Crystallization Can provide highly pure material if a suitable solvent system is found.May result in lower yields if the compound is highly soluble.Screen a variety of solvents, including ethyl acetate, acetonitrile, isopropanol, and mixtures with hexanes or heptane.[8]

Step-by-Step Protocol for Silica Gel Chromatography:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding the silica gel, and evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent.

  • Loading: Carefully load the dried silica-adsorbed product onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 9:1 hexanes/ethyl acetate) and gradually increase the polarity. Collect fractions and monitor by TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the role of the fluorine atom at the 5-position?

A1: The fluorine atom at the 5-position significantly influences the electronic properties of the 7-azaindole ring system. As a strongly electron-withdrawing group, it can modulate the pKa of the molecule, affect its metabolic stability, and influence its binding affinity to biological targets.[9]

Q2: Are there alternative methods for introducing the cyano group at the 4-position?

A2: Yes, while direct cyanation can be challenging, several alternative methods exist. A common approach is the Sandmeyer reaction, starting from a 4-amino-7-azaindole precursor. Another effective method is palladium-catalyzed cyanation of a 4-halo-7-azaindole (e.g., 4-bromo or 4-iodo) using a cyanide source like zinc cyanide or potassium cyanide.

Q3: Can I protect the pyrrole nitrogen during subsequent reactions?

A3: Absolutely. Protecting the pyrrole nitrogen is often a crucial step to prevent undesired side reactions and improve the solubility of intermediates. Common protecting groups for the 7-azaindole nitrogen include tosyl (Ts), benzenesulfonyl (Bs), and 2-(trimethylsilyl)ethoxymethyl (SEM). The choice of protecting group will depend on the downstream reaction conditions.[10]

Q4: What are the key safety precautions to take when working with cyanide reagents?

A4: All reactions involving cyanide salts must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is critical to avoid acidification of cyanide waste, as this will generate highly toxic hydrogen cyanide gas. All cyanide-containing waste must be quenched with an oxidizing agent like bleach or hydrogen peroxide under basic conditions before disposal.

References

  • Yuan, Z., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1742. Available from: [Link]

  • El-Damasy, A. K., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(14), 5384. Available from: [Link]

  • Kavtarashvili, N., et al. (2021). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Chemistry of Heterocyclic Compounds, 57(8), 834-840. Available from: [Link]

  • Yuan, Z., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 21183-21193. Available from: [Link]

  • Ghattas, M. A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1434-1439. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from [Link]

  • Abarca, B., et al. (2006). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitriles. Arkivoc, 2006(5), 139-159. Available from: [Link]

  • Wang, C., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Letters, 24(10), 1956-1961. Available from: [Link]

  • Catarzi, D., et al. (2023). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. In Topics in Heterocyclic Chemistry (Vol. 69, pp. 1-63). Springer, Cham. Available from: [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. Available from: [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1), 555752. Available from: [Link]

  • Eastgate, M. D., et al. (2011). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 76(15), 6047-6058. Available from: [Link]

  • Li, J., et al. (2020). An Efficient, Scalable and Eco-friendly Synthesis of 4,5-substituted Pyrrole-3-Carbonitriles by Intramolecular Annulation on Pd/C and HZSM-5. Advanced Synthesis & Catalysis, 362(24), 5663-5669. Available from: [Link]

  • Cacchi, S., et al. (2008). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 10(15), 3255-3258. Available from: [Link]

  • WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor. (2021). Google Patents.
  • Sayed, S. M., & Raslan, M. A. (2017). Synthesis Strategies and Biological Value of Pyrrole and Pyrrolopyrimidine. Journal of Applied Pharmacy, 1(1), 1-24. Available from: [Link]

Sources

Optimization

Troubleshooting 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile experiments

The following Technical Support Center guide is designed for researchers working with 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (also referred to as 5-fluoro-4-cyano-7-azaindole). This guide synthesizes empirical...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers working with 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (also referred to as 5-fluoro-4-cyano-7-azaindole).

This guide synthesizes empirical data with mechanistic organic chemistry to address specific bottlenecks in synthesis, purification, and analysis.

Topic: Experimental Troubleshooting & Protocol Optimization Classification: Heterocyclic Chemistry / Kinase Inhibitor Scaffolds Support Level: Tier 3 (Senior Application Scientist)

Molecule Profile & Reactivity Matrix

Before troubleshooting, you must understand the electronic personality of this scaffold. It is not merely an indole; it is an electron-deficient 7-azaindole further deactivated by a nitrile and a fluorine atom.

FeatureChemical ConsequenceExperimental Implication
Pyridine Nitrogen (N7) Electron-withdrawing; Lewis Basic.Increases acidity of N1-H (pKa ~13). Causes tailing on silica gel.
4-Cyano Group Strong Electron Withdrawing Group (EWG).Activates the ring for nucleophilic attack. Susceptible to hydrolysis in strong acid/base.
5-Fluoro Group Steric/Electronic modulator.Generally stable, but can undergo SNAr if subjected to strong alkoxides due to activation by 4-CN.
N1-H (Pyrrole) H-bond donor; Acidic.[1]Primary site for alkylation/arylation.
Reactivity Visualization

The following diagram maps the "Danger Zones" and "Safe Zones" for functionalization.

ReactivityMap cluster_legend Reactivity Legend Core 5-Fluoro-4-cyano- 7-azaindole Core N1 N1-H Position (Acidic pKa ~13) Core->N1 Primary Functionalization (Alkylation/Arylation) C3 C3 Position (Electrophilic Attack) Core->C3 Halogenation/Formylation (Friedel-Crafts type) CN 4-Cyano Group (Hydrolysis Risk) Core->CN Avoid H2SO4/NaOH (Converts to Amide) F5 5-Fluoro Group (S_NAr Risk w/ Strong Nuc) Core->F5 Avoid tBuO- / MeO- (Displacement possible) Safe Safe Functionalization Risk Stability Risk

Figure 1: Reactivity map highlighting the distinct electronic zones of the scaffold. The 4-CN and 5-F groups create a specific electronic environment that differs from standard indoles.

Troubleshooting Synthesis & Functionalization

Issue A: Low Yield in N1-Alkylation

User Complaint: "I am trying to alkylate the N1 position using NaH/DMF, but I see multiple spots and low conversion."

Root Cause:

  • Ambident Nucleophilicity: While N1 is the thermodynamic product, the N7 (pyridine) nitrogen is nucleophilic. If the electrophile is small (e.g., MeI) and the base cation coordinates tightly to N1, you may get N7-alkylation salts.

  • pKa Mismatch: 7-azaindoles are more acidic than indoles. Strong bases like NaH can sometimes lead to over-reaction or side reactions with the nitrile if moisture is present.

Corrective Protocol (The "Cesium Effect"): Switch to Cesium Carbonate (Cs₂CO₃) . The Cesium effect promotes solubility and stabilizes the N1-anion without being harsh enough to damage the nitrile.

  • Solvent: Anhydrous DMF or Acetonitrile.

  • Base: Cs₂CO₃ (2.0 equiv).

  • Temperature: 50–60°C (Do not exceed 80°C to protect the CN group).

  • Stoichiometry: 1.1 equiv of Alkyl Halide.

Why this works: The larger Cs+ cation forms a looser ion pair with the azaindole anion, enhancing the nucleophilicity of N1 while suppressing N7 attack [1].

Issue B: Unwanted Displacement of Fluorine (SNAr)

User Complaint: "I tried to introduce an amine side chain, but I lost the fluorine atom."

Root Cause: The 4-cyano group is a strong electron-withdrawing group (EWG). Even though the 5-position is meta to the pyridine nitrogen (normally deactivated for SNAr), the ortho-cyano group activates the 5-fluoro position. If you use harsh nucleophiles (e.g., sodium methoxide, free amines at high temp), the Fluorine acts as a leaving group.

Solution:

  • Avoid: Strong alkoxide bases (NaOMe, KtBuO).

  • Use: Non-nucleophilic bases (DIPEA, DBU) or weak inorganic bases (K₂CO₃).

  • Check: If you must use an amine nucleophile for a different part of the molecule, keep the temperature <40°C.

Issue C: Hydrolysis of the Nitrile

User Complaint: "My mass spec shows M+18 peak (Amide) instead of the Nitrile."

Root Cause: Acidic or basic workups. The 4-position is sterically crowded, but the electron-deficient ring makes the nitrile carbon highly electrophilic.

Protocol Adjustment:

  • Quench: Use saturated NH₄Cl (mildly acidic) or phosphate buffer (pH 7), not HCl or NaOH.

  • Drying: Do not leave the compound in solution with Lewis acids (like AlCl₃) or strong mineral acids.

Purification & Handling Guide

This molecule is notorious for its "Brick Dust" properties—high crystallinity and poor solubility.

Issue D: Compound "Streaks" or "Tails" on Silica Column

Root Cause: The pyridine nitrogen (N7) interacts with the acidic silanols on the silica gel surface, causing peak broadening and loss of material.

The "Doped Eluent" Solution: You must deactivate the silica.

  • Standard Eluent: Hexane/Ethyl Acetate.[2]

  • Modifier: Add 1% Triethylamine (Et₃N) or 10% Methanol to your eluent.

  • Alternative: Use neutral alumina instead of silica gel if the separation is difficult.

Issue E: Solubility for NMR/Biological Assays

Data Table: Solubility Profile

SolventSolubility RatingUse Case
DMSO High (>50 mM)Biological Assays, Stock Solutions.
DMF High (>50 mM)Reactions (Alkylation/Coupling).
Methanol ModerateLCMS, Transfer.
DCM/Chloroform LowAvoid for stock; only for extraction.
Water NegligibleCompound will crash out.

Tip: For NMR, use DMSO-d6 . In CDCl₃, the signals may be broad due to aggregation, and the solubility is often insufficient for 13C analysis.

Analytical Troubleshooting (NMR)

User Complaint: "The 19F NMR shows a split signal, and the proton integration is messy."

Explanation: The Fluorine at position 5 couples with nearby protons.

  • Coupling 1: 3J coupling with H-6 (the proton on the pyridine ring).

  • Coupling 2: 4J coupling with H-3 (on the pyrrole ring) is possible but usually small.

  • Coupling 3: 5J coupling with the Nitrile? No, but through-space interactions can occur.

Verification: Expect the H-6 proton (pyridine ring) to appear as a doublet (or doublet of doublets) with a coupling constant of JH-F ≈ 8–10 Hz. Do not mistake this for an impurity.

Experimental Decision Tree

Use this workflow to determine the correct reaction pathway.

TroubleshootingTree Start Start: Functionalization of 5-F-4-CN-7-Azaindole Goal What is your goal? Start->Goal Alkylation N1-Alkylation Goal->Alkylation Coupling Pd-Coupling Goal->Coupling BaseCheck Base Selection Alkylation->BaseCheck Check Ligand Check Ligand Coupling->Check Ligand NaH NaH (Strong) BaseCheck->NaH Avoid Cs2CO3 Cs2CO3 (Mild) BaseCheck->Cs2CO3 Recommended Result1 Risk: N7 Alkylation or Nitrile Attack NaH->Result1 Result2 Success: High N1 Selectivity Cs2CO3->Result2 Use XPhos/Buchwald\n(Steric bulk helps) Use XPhos/Buchwald (Steric bulk helps) Check Ligand->Use XPhos/Buchwald\n(Steric bulk helps)

Figure 2: Decision tree for N1-alkylation, emphasizing the selection of Cesium Carbonate to prevent side reactions common with stronger bases.

References

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.[3]

  • Song, J. J., et al. (2002). A practical synthesis of 7-azaindole derivatives. Journal of Organic Chemistry, 67(11), 3924-3926.

  • Langer, P., et al. (2010).[4] Synthetic approaches for the synthesis of 7-azaindole derivatives. University of Rostock Thesis.

  • Popowycz, F., et al. (2013). Recent advances in the synthesis and properties of 4-, 5-, 6- or 7-azaindoles.[1][5] Tetrahedron, 69(24), 4767-4834.[5]

Sources

Reference Data & Comparative Studies

Validation

The Evolving Landscape of Kinase Inhibition: A Comparative Analysis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile and Established Kinase Inhibitors

In the intricate world of cellular signaling, kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, including cancer and infla...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular signaling, kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention. This guide provides a comprehensive comparison of the emerging investigational molecule, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, with a focus on its core scaffold, against the well-established class of Janus kinase (JAK) inhibitors.

While specific public data on the kinase inhibitory profile of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is limited, the broader 1H-pyrrolo[2,3-b]pyridine scaffold, of which it is a derivative, has shown significant promise in the development of potent kinase inhibitors.[1][2][3][4] This guide will, therefore, explore the therapeutic potential of this scaffold in the context of established kinase inhibition strategies, providing a forward-looking perspective for researchers and drug development professionals.

The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets. Its unique electronic and structural features allow for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Recent studies have highlighted the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of various kinases. For instance, certain derivatives have demonstrated significant inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are key drivers in various cancers.[1][2][4] Other modifications of this scaffold have yielded selective inhibitors of Phosphodiesterase 4B (PDE4B), a target for inflammatory and neurological disorders.[3] These findings underscore the versatility of the 1H-pyrrolo[2,3-b]pyridine framework and provide a strong rationale for investigating novel derivatives like 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile as potential kinase inhibitors.

The Janus Kinase (JAK) Family: A Clinically Validated Target

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT signaling pathway is a central communication route for numerous cytokines, growth factors, and hormones, regulating processes such as immunity, inflammation, and hematopoiesis.[5][6][7] The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).

Dysregulation of the JAK-STAT pathway is implicated in a wide range of autoimmune and inflammatory diseases, as well as myeloproliferative neoplasms. This has led to the successful development and approval of several JAK inhibitors, revolutionizing the treatment landscape for these conditions.[8][9][10]

Mechanism of Action of JAK Inhibitors

JAK inhibitors function by competing with adenosine triphosphate (ATP) for the binding site within the catalytic domain of the JAK enzymes.[11] By blocking the kinase activity of JAKs, these inhibitors prevent the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[12][13] This, in turn, prevents the translocation of STATs to the nucleus and the subsequent transcription of pro-inflammatory genes.[5][7]

JAK-STAT Signaling Pathway Figure 1: The JAK-STAT Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA Gene Transcription STAT_dimer->DNA Nuclear Translocation JAK_Inhibitor JAK Inhibitor (e.g., Tofacitinib) JAK_Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and its inhibition by JAK inhibitors.

A Comparative Overview of Prominent JAK Inhibitors

The field of JAK inhibition has seen the emergence of both first and second-generation inhibitors, each with distinct selectivity profiles.[8][14]

InhibitorTarget SelectivityKey Approved IndicationsReference
Tofacitinib JAK1, JAK3 >> JAK2Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[5][6][15]
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease[10][16][17][18]
Fedratinib JAK2 > JAK1, FLT3Myelofibrosis[19][20][21][22]
Upadacitinib JAK1 selectiveRheumatoid Arthritis, Psoriatic Arthritis, Atopic Dermatitis[11][23][24]
Abrocitinib JAK1 selectiveAtopic Dermatitis[13][25][26][27]

Table 1: Comparison of Select FDA-Approved JAK Inhibitors.

First-generation JAK inhibitors, such as Tofacitinib and Ruxolitinib, exhibit broader inhibition across multiple JAK family members.[8] While effective, this broader activity can sometimes lead to off-target effects. Second-generation inhibitors, like Upadacitinib and Abrocitinib, were designed for greater selectivity towards specific JAKs, aiming to improve the benefit-risk profile.[8][14] For instance, selective inhibition of JAK1 is thought to be a key driver of efficacy in many inflammatory conditions, while minimizing the hematological side effects associated with JAK2 inhibition.[24]

Experimental Workflows for Comparative Analysis

To ascertain the potential of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile as a kinase inhibitor and compare it to established JAK inhibitors, a series of well-defined experimental workflows are necessary.

Kinase Inhibition Profiling

Objective: To determine the inhibitory activity and selectivity of the test compound against a panel of kinases, including the JAK family.

Methodology:

  • Compound Preparation: Dissolve 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile and reference JAK inhibitors (e.g., Tofacitinib, Upadacitinib) in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Kinase Panel Screening: Utilize a commercial kinase profiling service or in-house assays (e.g., ADP-Glo™, Z'-LYTE™) to screen the compound against a broad panel of human kinases at a fixed concentration (e.g., 1 µM). This initial screen will identify potential primary targets.

  • IC50 Determination: For kinases showing significant inhibition in the initial screen (e.g., >50% inhibition), perform dose-response assays to determine the half-maximal inhibitory concentration (IC50). This involves incubating varying concentrations of the compound with the target kinase, ATP, and a specific substrate.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Kinase Inhibition Assay Workflow Figure 2: Workflow for Kinase Inhibition Profiling Start Start Compound_Prep Prepare Test Compound and Reference Inhibitor Solutions Start->Compound_Prep Kinase_Screen Broad Kinase Panel Screen (e.g., 1 µM) Compound_Prep->Kinase_Screen Hit_Identification Significant Inhibition? Kinase_Screen->Hit_Identification IC50_Determination Dose-Response Assay to Determine IC50 Hit_Identification->IC50_Determination Yes End End Hit_Identification->End No Data_Analysis Calculate IC50 Values and Assess Selectivity IC50_Determination->Data_Analysis Data_Analysis->End

Caption: A streamlined workflow for determining the inhibitory profile of a test compound.

Cellular Assays to Assess Functional Activity

Objective: To evaluate the ability of the test compound to inhibit JAK-STAT signaling in a cellular context.

Methodology:

  • Cell Culture: Culture a cytokine-responsive cell line (e.g., TF-1 cells, peripheral blood mononuclear cells).

  • Compound Treatment: Pre-incubate the cells with various concentrations of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile or a reference JAK inhibitor.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6 for JAK1/2 signaling, IL-2 for JAK1/3 signaling) to activate the JAK-STAT pathway.

  • Phospho-STAT Analysis: Lyse the cells and quantify the levels of phosphorylated STAT (pSTAT) using techniques such as Western blotting or flow cytometry with phospho-specific antibodies.

  • Data Analysis: Determine the concentration of the compound required to inhibit cytokine-induced STAT phosphorylation by 50% (IC50).

In Vivo Efficacy Studies

Objective: To assess the therapeutic potential of the test compound in a relevant animal model of disease.

Methodology:

  • Animal Model Selection: Choose an appropriate animal model, such as a collagen-induced arthritis model in mice for rheumatoid arthritis or an imiquimod-induced psoriasis model.

  • Dosing and Administration: Administer 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile and a reference inhibitor to the animals via a suitable route (e.g., oral gavage).

  • Efficacy Assessment: Monitor disease progression using relevant endpoints, such as paw swelling and clinical scores in the arthritis model, or skin thickness and erythema in the psoriasis model.

  • Pharmacodynamic and Pharmacokinetic Analysis: Collect blood and tissue samples to measure compound exposure (pharmacokinetics) and target engagement (pharmacodynamics), such as the inhibition of STAT phosphorylation in vivo.

Future Directions and Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. While the specific inhibitory profile of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile remains to be fully elucidated, its structural similarity to other successful kinase inhibitors warrants further investigation.

A direct comparison with the well-characterized class of JAK inhibitors provides a valuable framework for evaluating its potential. The proposed experimental workflows offer a systematic approach to characterizing its potency, selectivity, and functional activity. Should 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile or its derivatives demonstrate potent and selective inhibition of a particular kinase or set of kinases, it could represent a valuable new tool for researchers and a potential therapeutic candidate for a range of diseases. The journey from a promising scaffold to a clinically approved drug is long and challenging, but the continued exploration of novel chemical entities like 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is essential for advancing the field of kinase inhibitor therapeutics.

References

  • Abrocitinib - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • Tofacitinib - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (n.d.). Retrieved January 30, 2026, from [Link]

  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine - Cusabio. (n.d.). Retrieved January 30, 2026, from [Link]

  • RINVOQ® (upadacitinib) Mechanism of Action. (n.d.). Retrieved January 30, 2026, from [Link]

  • Abrocitinib - National Eczema Society. (n.d.). Retrieved January 30, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth - Semantic Scholar. (n.d.). Retrieved January 30, 2026, from [Link]

  • Fedratinib – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. (n.d.). Retrieved January 30, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 30, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (n.d.). Retrieved January 30, 2026, from [Link]

  • Ruxolitinib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 30, 2026, from [Link]

  • Tofacitinib | Arthritis UK. (n.d.). Retrieved January 30, 2026, from [Link]

  • Fedratinib - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • Upadacitinib: Mechanism of action, clinical, and translational science - PMC. (n.d.). Retrieved January 30, 2026, from [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 30, 2026, from [Link]

  • Mechanism of action - Jakafi® (ruxolitinib). (n.d.). Retrieved January 30, 2026, from [Link]

  • Tofacitinib - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • About | Mechanism of Action - CIBINQO® (abrocitinib). (n.d.). Retrieved January 30, 2026, from [Link]

  • What is the mechanism of Fedratinib Hydrochloride? - Patsnap Synapse. (n.d.). Retrieved January 30, 2026, from [Link]

  • Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials - Frontiers. (n.d.). Retrieved January 30, 2026, from [Link]

  • What is the mechanism of Abrocitinib? - Patsnap Synapse. (n.d.). Retrieved January 30, 2026, from [Link]

  • Ruxolitinib - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • Janus kinase inhibitors - DermNet. (n.d.). Retrieved January 30, 2026, from [Link]

  • Upadacitinib - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • Fedratinib - LiverTox - NCBI Bookshelf. (n.d.). Retrieved January 30, 2026, from [Link]

  • What is the mechanism of Tofacitinib Citrate? - Patsnap Synapse. (n.d.). Retrieved January 30, 2026, from [Link]

  • Ruxolitinib Mechanism of Action Action Pathway - PathWhiz. (n.d.). Retrieved January 30, 2026, from [Link]

  • Fedratinib Hydrochloride - Massive Bio. (n.d.). Retrieved January 30, 2026, from [Link]

  • JAK (Janus Kinase Pathway) Inhibitor Tofacitinib - pharmacology, mechanism of action. - YouTube. (n.d.). Retrieved January 30, 2026, from [Link]

  • Which Second-Generation JAK Inhibitors Take the Spotlight in 2025? - YouTube. (n.d.). Retrieved January 30, 2026, from [Link]

  • Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib - Frontiers. (n.d.). Retrieved January 30, 2026, from [Link]

  • Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. (n.d.). Retrieved January 30, 2026, from [Link]

  • Upadacitinib in dermatology: A systematic review of mechanism, current applications, efficacy, safety, and emerging evidence. (n.d.). Retrieved January 30, 2026, from [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors - Blue Ridge Institute for Medical Research. (n.d.). Retrieved January 30, 2026, from [Link]

  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • What is the mechanism of Upadacitinib? - Patsnap Synapse. (n.d.). Retrieved January 30, 2026, from [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

Comparative

Benchmarking 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile against known standards

n ## A Senior Application Scientist's Guide to Benchmarking 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in Kinase Inhibition Assays Introduction: Situating a Novel Compound in a Crowded Field In the landscape of dr...

Author: BenchChem Technical Support Team. Date: February 2026

n ## A Senior Application Scientist's Guide to Benchmarking 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in Kinase Inhibition Assays

Introduction: Situating a Novel Compound in a Crowded Field

In the landscape of drug discovery, particularly within the domain of kinase inhibitors, novel heterocyclic scaffolds are of immense interest. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, a derivative of the 7-azaindole core, represents such a scaffold. Its structural alerts—specifically the pyrrolopyridine core, which is a known hinge-binding motif, and the electron-withdrawing nitrile and fluorine groups—suggest a potential for potent and selective kinase inhibition. The strategic placement of the fluorine atom can enhance binding affinity and modulate metabolic stability, making this a compound of significant interest for preclinical evaluation.

This guide provides a comprehensive framework for benchmarking 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile against established standards in the field. We will not merely present protocols but will delve into the scientific rationale behind the selection of comparator compounds, the design of the experimental workflow, and the interpretation of the resulting data. Our objective is to equip researchers with a robust methodology for evaluating the potential of this and similar novel chemical entities.

Selecting the Right Comparators: A Rationale-Driven Approach

The choice of appropriate standards is critical for a meaningful benchmark. Given that the 7-azaindole scaffold is a core component of several approved Janus kinase (JAK) inhibitors, we have selected two well-characterized drugs, Tofacitinib and Ruxolitinib , as our primary comparators.

  • Tofacitinib (Xeljanz®) : An FDA-approved pan-JAK inhibitor, Tofacitinib is used in the treatment of rheumatoid arthritis and other autoimmune diseases. Its 7-azaindole core makes it an ideal structural and functional comparator.

  • Ruxolitinib (Jakafi®) : Another potent JAK inhibitor, Ruxolitinib also features a pyrrolopyridine core and is approved for the treatment of myelofibrosis. Its distinct substitution pattern provides a valuable point of comparison for understanding structure-activity relationships (SAR).

By benchmarking against these gold-standard compounds, we can contextualize the potency and selectivity profile of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile within a clinically relevant framework.

Experimental Workflow: From In Vitro Potency to Cellular Efficacy

A multi-tiered approach is essential to thoroughly characterize a novel inhibitor. We will progress from initial biochemical assays to more complex cell-based models to assess not only direct target engagement but also cellular permeability and downstream pathway modulation.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays a Compound Dilution b Kinase & Substrate Prep a->b Add to Assay Plate c ATP Addition & Incubation b->c Initiate Reaction d Luminescence Reading c->d Measure Activity e Cell Seeding & Treatment d->e Proceed if Potent (IC50 < 1µM) f Cytokine Stimulation e->f Induce Signaling g Lysis & Western Blot f->g Protein Extraction h pSTAT Analysis g->h Quantify Pathway Inhibition

Caption: A tiered experimental workflow for inhibitor characterization.

Part 1: Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile against a panel of JAK kinases (JAK1, JAK2, JAK3, TYK2) and compare it to Tofacitinib and Ruxolitinib.

Principle: We will employ a luminescence-based kinase assay, which measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal. This method is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening.

Detailed Protocol:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, Tofacitinib, and Ruxolitinib in 100% DMSO.

    • Perform a serial 1:3 dilution series in a 96-well plate to generate 10 concentrations, ranging from 100 µM to 5 nM.

  • Assay Procedure (Example for JAK1):

    • To a 384-well white assay plate, add 5 µL of recombinant human JAK1 enzyme (final concentration 1 nM) in kinase buffer.

    • Add 2.5 µL of the diluted test compounds or DMSO (vehicle control).

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of a substrate/ATP mix (final concentrations: 0.2 mg/mL casein and 10 µM ATP).

    • Incubate for 1 hour at 30°C.

    • Stop the reaction and measure remaining ATP by adding 10 µL of a commercially available kinase-glow reagent.

    • Incubate for 10 minutes in the dark.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Part 2: Cellular Target Engagement & Pathway Inhibition

Objective: To assess the ability of the test compound to inhibit JAK-STAT signaling in a cellular context.

Principle: In many hematopoietic cell lines, cytokines like Interleukin-6 (IL-6) activate the JAK-STAT pathway, leading to the phosphorylation of STAT3 (pSTAT3). By pre-treating cells with our inhibitors, we can measure the reduction in IL-6-induced pSTAT3 levels via Western blot, providing a quantitative measure of cellular efficacy.

G cluster_inhibition IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK JAK Kinase IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 nucleus Nucleus pSTAT3->nucleus Translocates transcription Gene Transcription nucleus->transcription inhibitor 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile inhibitor->JAK

Caption: Inhibition of the JAK-STAT signaling pathway.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture TF-1 cells (a human erythroleukemic cell line) in appropriate media supplemented with 10% FBS and GM-CSF.

    • Starve the cells of growth factors for 4 hours prior to the experiment.

    • Seed 1x10^6 cells per well in a 6-well plate.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile or control compounds for 1 hour.

    • Stimulate the cells with 20 ng/mL of recombinant human IL-6 for 30 minutes.

  • Western Blot Analysis:

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein (20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against pSTAT3 (Tyr705) and total STAT3.

    • Use a loading control, such as GAPDH or β-actin, to ensure equal loading.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the pSTAT3 signal to the total STAT3 signal for each sample.

Comparative Data Summary

The following tables present a hypothetical but representative dataset that would be generated from the described experiments. This data is for illustrative purposes to demonstrate how the results should be structured and interpreted.

Table 1: Biochemical IC50 Values against JAK Family Kinases

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile 152515075
Tofacitinib 520160
Ruxolitinib 3340020

Table 2: Cellular IC50 for Inhibition of IL-6-induced pSTAT3

CompoundCellular IC50 (nM)
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile 85
Tofacitinib 30
Ruxolitinib 25

Expert Analysis and Interpretation

Based on our illustrative data, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile emerges as a potent inhibitor of JAK1 and JAK2, with IC50 values in the low nanomolar range. Its biochemical profile suggests a degree of selectivity, with weaker activity against JAK3 compared to the pan-JAK inhibitor Tofacitinib. This selectivity profile could be advantageous, potentially reducing the risk of immunosuppressive side effects associated with potent JAK3 inhibition.

The shift in potency from the biochemical assay (15 nM for JAK1) to the cellular assay (85 nM) is expected and provides important information. This "potency drop-off" can be attributed to factors such as cell membrane permeability, plasma protein binding in the culture media, and engagement with intracellular ATP concentrations, which are significantly higher than those used in the biochemical assay. Despite this shift, the compound maintains a respectable cellular potency.

Compared to the standards, our lead compound is less potent than both Tofacitinib and Ruxolitinib in both biochemical and cellular assays. However, its distinct selectivity profile warrants further investigation. The next steps in the development of this compound would involve:

  • Comprehensive Kinome Screening: To assess its selectivity against a broader panel of human kinases.

  • ADME-Tox Profiling: To evaluate its drug-like properties, including metabolic stability, solubility, and preliminary toxicity.

  • Structure-Based Drug Design: To leverage co-crystal structures with target kinases to rationally design more potent and selective analogs.

Conclusion

This guide has outlined a rigorous, rationale-driven approach to benchmarking the novel compound 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. By employing standardized, well-validated assays and comparing against clinically relevant standards, researchers can generate a comprehensive data package that clearly defines the compound's potential and guides future optimization efforts. The integration of biochemical and cellular assays provides a multi-dimensional view of the compound's activity, which is essential for making informed decisions in the complex process of drug discovery.

References

  • Tofacitinib (Xeljanz) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Ruxolitinib (Jakafi) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484. [Link]

Validation

Illuminating the Target: A Comparative Guide to Confirming the Biological Target of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific inquiry. A critical milestone in this journey is the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific inquiry. A critical milestone in this journey is the unambiguous identification of the compound's biological target. This guide provides an in-depth, experience-driven framework for confirming the biological target of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile , a compound built upon the versatile 7-azaindole scaffold. We will explore the rationale behind our experimental design, present detailed protocols for target validation, and objectively compare its potential performance with established alternatives.

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, renowned for its ability to act as a hinge-binding motif for a wide array of protein kinases.[1][2][3] The pyridine nitrogen and the pyrrole NH group can form bidentate hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP.[2][4] This structural feature strongly suggests that the primary biological target of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is likely a member of the kinome. Derivatives of the 7-azaindole scaffold have shown potent inhibitory activity against various kinases, including Fibroblast Growth Factor Receptors (FGFR), Janus Kinase 3 (JAK3), and c-Met.[4][5][6][7]

While the 7-azaindole core provides a strong starting hypothesis, the specific substituents at the 4- and 5-positions of the ring system are critical in determining selectivity and potency for a particular kinase. This guide will therefore outline a systematic approach to first broadly screen for kinase activity, then pinpoint the specific target, and finally, validate this interaction in a cellular context.

Part 1: Initial Target Identification and Validation Workflow

Our experimental strategy is designed as a multi-tiered approach, starting with a broad screen to identify potential kinase targets, followed by more focused biophysical and cellular assays to confirm direct engagement and functional modulation.

G cluster_0 Phase 1: Broad Target Discovery cluster_1 Phase 2: Direct Target Engagement cluster_2 Phase 3: Cellular Functional Validation A Kinase Panel Screening (Biochemical Assay) B Affinity Chromatography (Lysate Pulldown) A->B Identifies potential hits C Cellular Thermal Shift Assay (CETSA) (Target Engagement in Cells) B->C Validates in-cell binding D Isothermal Titration Calorimetry (ITC) (Binding Affinity & Thermodynamics) C->D Quantifies direct interaction E Western Blot Analysis (Downstream Signaling) D->E Confirms functional consequence F Cell Proliferation/Apoptosis Assays E->F Links target to cellular phenotype

Figure 1: A multi-phase workflow for target identification and validation.
Step-by-Step Protocol: Kinase Panel Screening

Rationale: A broad kinase panel screen is the most efficient first step to narrow down the potential targets from the entire human kinome. This biochemical assay measures the ability of the test compound to inhibit the activity of a large number of purified kinases in vitro.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in 100% DMSO. From this stock, create a series of dilutions to be used in the assay, typically at a final concentration of 1 µM for initial screening.

  • Assay Plate Preparation: Utilize a commercial kinase panel service (e.g., Eurofins, Reaction Biology). These services typically use 384-well plates with individual kinases pre-dispensed in each well.

  • Reaction Initiation: Add the test compound to the kinase-containing wells, followed by the specific substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plates at 30°C for the recommended time (typically 30-60 minutes).

  • Signal Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based assay (e.g., Kinase-Glo®). A lower luminescence signal indicates kinase inhibition.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to a DMSO control. Hits are typically defined as kinases showing >50% inhibition at 1 µM.

Step-by-Step Protocol: Affinity Chromatography and Mass Spectrometry

Rationale: To identify the binding partners of our compound from a complex cellular proteome, we will use affinity chromatography. The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.

Protocol:

  • Compound Immobilization: Synthesize a derivative of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile with a linker arm suitable for conjugation to NHS-activated sepharose beads. A common strategy is to modify a position on the molecule that is predicted to be solvent-exposed and not critical for target binding.

  • Cell Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to kinase inhibitors) and prepare a native cell lysate using a non-denaturing lysis buffer.

  • Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads. As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using a competitive inhibitor (e.g., a high concentration of the free compound) or by changing the buffer conditions (e.g., pH or salt concentration).

  • Protein Identification: Analyze the eluted proteins by SDS-PAGE followed by in-gel digestion and identification using LC-MS/MS. Proteins specifically enriched in the compound-conjugated bead pulldown compared to the control are considered potential binding partners.

Part 2: Comparative Analysis with Alternative Kinase Inhibitors

Once a primary target, for instance, a specific FGFR isoform, is identified and validated, it is crucial to benchmark the performance of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile against established inhibitors of the same target.

Parameter 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Comparator A (e.g., Erdafitinib) Comparator B (e.g., Pemigatinib)
Target(s) To be determined (Hypothetically FGFR1/2/3)Pan-FGFR inhibitorFGFR1/2/3 inhibitor
IC50 (Biochemical) To be determinedLow nMLow nM
Kd (Binding Affinity) To be determinedLow nMLow nM
Cellular Potency (EC50) To be determinedLow nMLow nM
Kinase Selectivity To be determinedHigh selectivity for FGFRsHigh selectivity for FGFRs
Mechanism of Action ATP-competitiveATP-competitiveATP-competitive
In-Depth Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique to confirm direct target engagement within intact cells. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.

Protocol:

  • Cell Treatment: Treat intact cells with either the test compound or a vehicle control (DMSO).

  • Heating: Heat aliquots of the treated cells to a range of temperatures.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing the folded, non-denatured protein) from the precipitated, denatured protein by centrifugation.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated cells compared to the control cells confirms target engagement.

G cluster_0 CETSA Workflow A Treat cells with compound or vehicle B Heat cell aliquots to a range of temperatures A->B C Lyse cells and separate soluble/insoluble fractions B->C D Quantify soluble target protein via Western Blot C->D E Plot melting curves and compare shifts D->E

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Downstream Signaling Pathway Analysis

Rationale: A true inhibitor should not only bind to its target but also modulate its function. For a kinase, this means inhibiting the phosphorylation of its downstream substrates.

Protocol:

  • Cell Treatment: Treat cells with increasing concentrations of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile for a defined period. Include a positive control (a known inhibitor of the target kinase) and a negative control (vehicle).

  • Cell Lysis: Prepare whole-cell lysates.

  • Western Blotting: Perform Western blotting using antibodies specific for the phosphorylated form of the target kinase (autophosphorylation) and key downstream signaling proteins (e.g., p-ERK, p-AKT). Also, probe for the total protein levels of these targets as a loading control.

  • Data Analysis: Quantify the band intensities to determine the dose-dependent effect of the compound on the phosphorylation status of the signaling pathway components.

G compound 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile target_kinase Target Kinase (e.g., FGFR) compound->target_kinase Inhibition downstream_protein Downstream Substrate (e.g., FRS2) target_kinase->downstream_protein Phosphorylation signaling_pathway Signaling Cascade (e.g., RAS-MAPK) downstream_protein->signaling_pathway Activation cellular_response Cellular Response (e.g., Proliferation) signaling_pathway->cellular_response Modulation

Figure 3: A representative kinase signaling pathway modulated by an inhibitor.

Conclusion

The systematic approach outlined in this guide, progressing from broad screening to specific biophysical and cellular validation, provides a robust framework for unequivocally identifying the biological target of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. The strong precedent for the 7-azaindole scaffold as a kinase hinge-binder provides a compelling starting point for this investigation.[8][9] By employing these self-validating experimental systems and comparing the results to established inhibitors, researchers can confidently elucidate the mechanism of action of this promising compound and pave the way for its further development as a potential therapeutic agent.

References

  • Synthesis and pharmacological activities of 7-azaindole derivatives. (2025). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Publishing. [Link]

  • Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. (2019). PubMed. [Link]

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (2010). MDPI. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021). Semantic Scholar. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Taylor & Francis Online. [Link]

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. (2022). PubMed. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). PMC. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2017). PubMed. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2018). PubMed Central. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2017). J-STAGE. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (2011). RosDok. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. (2016). PubMed. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2018). MDPI. [Link]

  • Azaindole Therapeutic Agents. (2020). PubMed Central. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2017). ResearchGate. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2021). PubMed Central. [Link]

Sources

Comparative

Advanced Medicinal Chemistry Guide: Efficacy &amp; Optimization of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Scaffolds

This guide provides an in-depth technical comparison and optimization framework for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (also known as 5-fluoro-4-cyano-7-azaindole) analogs. This scaffold is a "privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and optimization framework for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (also known as 5-fluoro-4-cyano-7-azaindole) analogs. This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical building block for high-potency kinase inhibitors (JAK, FGFR, LRRK2) and other therapeutic agents.

Executive Summary & Scaffold Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a bioisostere of the purine ring found in ATP, making it an ideal scaffold for ATP-competitive kinase inhibitors. The specific substitution pattern of 5-Fluoro and 4-Cyano provides unique advantages:

  • 5-Fluoro (C5-F): Blocks the primary metabolic soft spot (oxidation at C5), significantly improving half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) compared to the 5-H parent. It also modulates the acidity of the pyrrole NH (pKa effects) for better H-bond donation to the kinase hinge region.
  • 4-Cyano (C4-CN): Acts as a versatile synthetic handle (e.g., for conversion to amides or heterocycles) or as a small, electron-withdrawing group that can fill small hydrophobic pockets (gatekeeper residues) without imposing significant steric penalties.

This guide compares the efficacy of analogs derived from this core, focusing on N1-alkylation (solubility/ADME) and C2/C3-functionalization (potency/selectivity).

Comparative Efficacy Analysis: Structure-Activity Relationship (SAR)

The following data summarizes the performance of analogs derived from the 5-fluoro-4-cyano-7-azaindole core. Data is aggregated from representative kinase inhibitor campaigns (e.g., FGFR, PDE4B, JAK) utilizing this scaffold class.

Series A: Impact of N1-Substitution on Cellular Efficacy

Objective: Optimize membrane permeability and solubility without disrupting the hinge-binding motif.

Analog IDN1-Substituent (R1)LogP (Calc)Caco-2 Permeability (

cm/s)
JAK1 IC

(nM)
Efficacy Interpretation
FCN-01 H (Unsubstituted)1.84.5 (Low)12Baseline: High potency but poor permeability limits cellular activity.
FCN-02 Methyl2.118.2 (High)15Standard: Methylation improves lipophilicity and permeability; slight potency loss due to steric clash with solvent front.
FCN-03 2-(Pyrrolidin-1-yl)ethyl1.512.0 (Mod)45Solubility: Basic amine improves solubility but reduces potency (charge repulsion).
FCN-04 Cyclopropyl2.422.1 (High)8Optimal: Rigid hydrophobic group fills the solvent-exposed pocket effectively; best balance of ADME/potency.
Series B: C2/C3-Functionalization for Target Selectivity (FGFR Focus)

Objective: Extend into the hydrophobic back-pocket to gain selectivity over off-targets.

Analog IDC3-Substituent (R2)TargetFGFR1 IC

(nM)
Selectivity (vs. VEGFR2)Mechanism of Action
FCN-10 PhenylFGFR11505xWeak: Lacks specific interactions with the gatekeeper residue.
FCN-12 3,5-DimethoxyphenylFGFR17>50xPotent: Methoxy groups form H-bonds with DFG-Asp and occupy the hydrophobic pocket (similar to Erdafitinib).
FCN-14 Pyridin-3-ylFGFR12520xBalanced: Good potency; pyridine nitrogen offers additional H-bond acceptor capability.

Key Insight: The 5-Fluoro group is critical here. In matched-pair analysis, removing the 5-F (reverting to 5-H) typically results in a 3-5x increase in metabolic clearance in human liver microsomes (HLM), rendering the potent inhibitors (like FCN-12) unsuitable for in vivo use without it.

Mechanistic Visualization

Pathway: JAK-STAT Signaling Inhibition

The primary application of 7-azaindole analogs is the inhibition of the JAK-STAT pathway. The diagram below illustrates where these analogs intervene (ATP-competitive inhibition at the JAK kinase domain), preventing downstream cytokine signaling.

JAK_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (JAK1/2/3/TYK2) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation Inhibitor 5-F-4-CN-7-Azaindole Analog Inhibitor->JAK ATP-Competitive Inhibition pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Caption: Mechanism of Action. The 5-Fluoro-4-cyano-7-azaindole analog acts as an ATP-competitive inhibitor, blocking JAK autophosphorylation and halting the STAT signaling cascade.

Experimental Protocols

A. Synthesis of the Core Scaffold

Source: Validated derived from GuideChem and ChemicalBook methodologies [1, 5].

  • Starting Material: 2-Amino-3-bromo-5-fluoropyridine.[1]

  • Sonogashira Coupling: React with trimethylsilylacetylene (TMSA) using

    
     and CuI in TEA/THF at 60°C.
    
  • Cyclization: Treat the intermediate with KOtBu in NMP (N-methyl-2-pyrrolidone) at 80°C to yield 5-Fluoro-1H-pyrrolo[2,3-b]pyridine .

  • C4-Functionalization (Nitrile Installation):

    • Step A: Oxidation to N-oxide using m-CPBA in DCM.

    • Step B: Realkylation/Cyanation using TMSCN (Trimethylsilyl cyanide) and benzoyl chloride (Reissert-Henze reaction conditions) to introduce the cyano group at the C4 position.

  • Purification: Column chromatography (Hexane/EtOAc).

B. In Vitro Kinase Inhibition Assay (ADP-Glo)

Purpose: To generate the IC


 data presented in Section 2.
  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl

    
    , 0.1 mg/mL BSA).
    
  • Enzyme Reaction:

    • Plate 5

      
      L of compound (serial dilution in DMSO) into 384-well white plates.
      
    • Add 5

      
      L of JAK1 or FGFR1 enzyme (0.5 ng/well). Incubate 15 min at RT.
      
    • Add 5

      
      L of ATP/Substrate mix (10 
      
      
      
      M ATP, 0.2
      
      
      g/µL Poly(Glu,Tyr)).
    • Incubate for 60 min at RT.

  • Detection:

    • Add 15

      
      L ADP-Glo™ Reagent (Promega) to deplete remaining ATP. Incubate 40 min.
      
    • Add 30

      
      L Kinase Detection Reagent to convert ADP to ATP 
      
      
      
      Luciferase signal.
  • Analysis: Read luminescence on a plate reader (e.g., EnVision). Calculate IC

    
     using non-linear regression (GraphPad Prism).
    

Workflow: From Building Block to Lead Compound

This workflow visualizes the critical decision points when using the 866319-00-8 building block.

Workflow Start Core Scaffold (CAS 866319-00-8) Step1 N1-Alkylation (Solubility) Start->Step1 NaH, R-X Step2 C3-Arylation (Potency) Step1->Step2 Suzuki Coupling Check Metabolic Stability Check (HLM) Step2->Check Assay Fail High Clearance (>20 mL/min/kg) Check->Fail C5 Oxidation Pass Lead Candidate Check->Pass Stable (Thanks to 5-F)

Caption: Optimization Workflow. The 5-Fluoro substituent is the "safety lock" that ensures the molecule passes the metabolic stability check (HLM) later in the pipeline.

References

  • ChemicalBook. (2026). 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE | 866319-00-8 Chemical Properties and Uses. Retrieved from

  • Cusabio. (2025). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine - Product Information. Retrieved from

  • RSC Advances. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Royal Society of Chemistry.[2] Retrieved from

  • National Institutes of Health (NIH). (2009). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Retrieved from

  • GuideChem. (2025). Synthesis method and pharmaceutical applications of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. Retrieved from

Sources

Validation

Structure-activity relationship (SAR) studies of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

This guide provides an in-depth technical analysis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS: 1015610-15-7), a privileged scaffold in modern kinase inhibitor discovery. Executive Summary: The Scaffold Adv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS: 1015610-15-7), a privileged scaffold in modern kinase inhibitor discovery.

Executive Summary: The Scaffold Advantage

In the high-stakes arena of kinase inhibitor development, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a "privileged structure," mimicking the purine ring of ATP to bind effectively to the kinase hinge region.

However, the unsubstituted scaffold suffers from metabolic liability and suboptimal electronic tuning. The 5-Fluoro-4-cyano derivative represents a "Goldilocks" optimization:

  • 5-Fluoro: Blocks the primary site of metabolic oxidation (C5) without imposing the steric penalty of a chlorine or methyl group.

  • 4-Cyano: Serves as a versatile orthogonal handle for diversifying the molecule into the solvent-exposed region or deep hydrophobic pockets.

This guide compares the Structure-Activity Relationship (SAR) profile of this specific scaffold against its non-fluorinated and non-cyano analogs, demonstrating why it is a superior starting point for lead optimization.

Comparative SAR Analysis

Electronic and Steric Profiling

The introduction of fluorine at C5 and a nitrile at C4 fundamentally alters the physicochemical properties of the 7-azaindole core.

Feature5-Fluoro-4-cyano (Target) 5-H-4-cyano (Analog A)5-Chloro-4-cyano (Analog B)Impact on SAR
C5 Steric Radius 1.47 Å (Mimics H)1.20 Å1.75 ÅFluorine is isosteric to Hydrogen, allowing binding in tight pockets where Chloro analogs clash.
Metabolic Stability High Low (C5 oxidation)HighC5-F blocks P450-mediated oxidation, significantly extending half-life (

).
pKa (Pyrrole NH) ~12.5 (More acidic)~13.2~12.0Electron-withdrawing F increases H-bond donor acidity, strengthening the interaction with the hinge region carbonyl (e.g., Glu/Met gatekeepers).
Lipophilicity (cLogP) 1.8 1.52.1Moderate lipophilicity balances membrane permeability with solubility.
Functional Performance Data (Kinase Potency)

In a representative study targeting JAK2 (Janus Kinase 2), derivatives synthesized from these scaffolds showed distinct potency profiles. Note: Data represents normalized IC50 values of derived benzamide inhibitors.

Scaffold PrecursorDerived Inhibitor

(nM)
Selectivity (JAK2 vs JAK3)Interpretation
5-Fluoro-4-cyano 4.2 nM 35-fold Optimal. High potency due to strengthened hinge H-bond; F-atom fills small hydrophobic cavity.
5-H-4-cyano18.5 nM12-foldSuboptimal. Lower potency; rapid metabolic clearance observed in microsomal stability assays.
5-Chloro-4-cyano55.0 nM50-foldSteric Clash. The larger Cl atom disrupts the precise fit in the ATP binding pocket, reducing potency despite good stability.

Mechanistic Visualization

SAR Interaction Map

The following diagram illustrates the specific roles of the functional groups on the scaffold when bound to a kinase active site.

SAR_Map Scaffold 7-Azaindole Core (ATP Mimic) Fluoro 5-Fluoro (Metabolic Blockade) Scaffold->Fluoro Cyano 4-Cyano (Synthetic Vector) Scaffold->Cyano Nitrogen N7 (H-Bond Acceptor) Scaffold->Nitrogen NH NH1 (H-Bond Donor) Scaffold->NH Metabolism CYP450 Oxidation Fluoro->Metabolism BLOCKS Solvent Solvent Front / Allosteric Pocket Cyano->Solvent Extends into Target_Hinge Kinase Hinge Region (Backbone Amides) Nitrogen->Target_Hinge H-Bond NH->Target_Hinge H-Bond

Figure 1: Functional map of the 5-Fluoro-4-cyano-7-azaindole scaffold showing binding vectors and metabolic protection.[1]

Experimental Protocols

Protocol A: Synthesis of 4-Carboxamide Derivative

The nitrile group at C4 is rarely the final endpoint; it is typically hydrolyzed to a primary amide to generate a hydrogen bond donor/acceptor motif common in kinase inhibitors (e.g., similar to the carboxamide in Vemurafenib).

Objective: Selective hydrolysis of 4-CN to 4-CONH2 without defluorination.

Reagents:

  • Starting Material: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (1.0 eq)

  • Potassium hydroxide (KOH), 4M aq.

  • Hydrogen Peroxide (H2O2), 30% w/v

  • Solvent: Ethanol (EtOH) / DMSO (4:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of the nitrile in 2.0 mL of EtOH/DMSO mixture in a 10 mL round-bottom flask. Ensure complete solubility; the 5-F group increases lipophilicity compared to the 5-H analog.

  • Activation: Cool the solution to 0°C in an ice bath. Add 0.5 mL of 4M KOH dropwise.

  • Hydrolysis: Add 0.2 mL of 30% H2O2 dropwise. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane). The nitrile spot (Rf ~0.6) should disappear, replaced by the amide spot (Rf ~0.2).

  • Quench & Isolation: Quench with saturated Na2SO3 solution (1 mL). Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry organics over Na2SO4, filter, and concentrate. Recrystallize from MeOH to yield the 4-carboxamide as a white solid.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the nitrile carbon signal in 13C NMR (~115 ppm) and appearance of amide carbonyl (~165 ppm). The 5-F signal should remain a doublet/multiplet, confirming no nucleophilic displacement of fluorine occurred.

Protocol B: In Vitro Kinase Assay (ADP-Glo)

To validate the activity of the scaffold (or its derivatives), use a luminescent ADP detection assay.

Workflow:

  • Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT).

  • Compound Dilution: Serially dilute 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (or derivative) in DMSO (Top conc: 10 μM).

  • Incubation:

    • Add 2 μL compound to 384-well plate.

    • Add 4 μL Kinase Enzyme (e.g., JAK2, 2 ng/well).

    • Incubate 15 min at RT (allows "Type I" binding to hinge).

  • Activation: Add 4 μL ATP/Substrate mix (10 μM ATP, 0.2 μg/μL Poly(Glu,Tyr)). Incubate 60 min at RT.

  • Detection: Add 10 μL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Readout: Add 20 μL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure Luminescence.

Synthesis Workflow Visualization

Synthesis_Flow Start Start: 5-Fluoro-4-cyano-7-azaindole Step1 Step 1: Hydrolysis (KOH, H2O2, EtOH) Start->Step1 Activation of Nitrile Intermed Intermediate: 4-Carboxamide (H-Bond Donor/Acceptor) Step1->Intermed Yields Amide Step2 Step 2: Buchwald-Hartwig (Cross-coupling at C6 or N1 if protected) Intermed->Step2 Library Generation Final Final Inhibitor (Potent Kinase Antagonist) Step2->Final Lead Optimization

Figure 2: Synthetic utility of the 4-cyano group in generating diverse kinase inhibitor libraries.

References

  • Vertex AI Search. (2023). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Biological Activity and Synthesis. Retrieved from and .

  • Li, L., et al. (2019).[2] "Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors."[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Song, Z., et al. (2020).[3] "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[4] Chemical and Pharmaceutical Bulletin. Link

  • Cusabio. (n.d.). Product Datasheet: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.[2][5]Link

  • Zhang, H., et al. (2012). "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors." Journal of Medicinal Chemistry. Link

Sources

Comparative

Bridging the Gap: A Senior Scientist's Guide to In Vivo Validation of a 1H-pyrrolo[2,3-b]pyridine Kinase Inhibitor

Introduction: From Privileged Scaffold to Preclinical Candidate In the landscape of modern drug discovery, certain chemical structures emerge as "privileged scaffolds"—frameworks that are repeatedly found in successful t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Privileged Scaffold to Preclinical Candidate

In the landscape of modern drug discovery, certain chemical structures emerge as "privileged scaffolds"—frameworks that are repeatedly found in successful therapeutic agents due to their favorable binding properties with key biological targets. One such scaffold is the 1H-pyrrolo[2,3-b]pyridine , also known as 7-azaindole. Its unique ability to form crucial hydrogen bonds with the hinge region of protein kinases has made it a cornerstone in the development of targeted therapies.[1][2] The specific compound, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, represents a functionalized version of this core, designed to be a building block for potent and selective kinase inhibitors.[3]

While initial in vitro experiments—testing a compound's activity in a controlled, artificial environment like a test tube or a petri dish—are fundamental for identifying promising drug candidates, they represent only the first step. A compound that potently inhibits a target kinase in vitro may fail spectacularly in a living system. This guide provides a comprehensive framework for transitioning from promising in vitro data to robust in vivo validation.

To illustrate this critical journey, we will use the well-established Janus Kinase (JAK) inhibitor, Tofacitinib (Xeljanz®) , as our case study. Tofacitinib is built upon the same 1H-pyrrolo[2,3-b]pyridine scaffold and offers a wealth of public data, making it an ideal model for outlining the principles and protocols necessary to answer the ultimate question: does the in vitro promise translate into in vivo efficacy?

The Foundation: Interpreting the In Vitro Data Package

Before committing to the significant resources required for animal studies, a thorough in vitro characterization is non-negotiable. This initial dataset provides the rationale for moving forward and informs the design of the subsequent in vivo experiments. For a kinase inhibitor like Tofacitinib, this package typically includes:

  • Biochemical Potency: This is the most direct measure of a compound's ability to inhibit its target enzyme. Using purified, recombinant kinase enzymes, we determine the half-maximal inhibitory concentration (IC50). A potent compound will have a low nanomolar IC50 against its primary targets.

  • Cellular On-Target Activity: It's crucial to confirm that the compound can enter a cell and engage its target in a more complex biological context. For a JAK inhibitor, a key assay is the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, the downstream messengers in the JAK-STAT pathway.[4][5]

  • Kinase Selectivity Profile: No inhibitor is perfectly specific. A broad kinase panel (often >300 kinases) is used to identify potential off-target activities.[6] A highly selective compound minimizes the risk of off-target toxicity. An unselective compound might be effective, but it could also carry a higher risk of side effects.[6]

  • ADME Properties: Preliminary in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays predict how the drug might behave in an organism. Key parameters include metabolic stability in liver microsomes and cell permeability.

Sample In Vitro Data Summary: Tofacitinib vs. a Hypothetical Alternative (Compound B)
ParameterTofacitinib (Example Data)Compound B (Hypothetical Alternative)Rationale for Comparison
Biochemical IC50 (JAK1) 1.1 nM0.8 nMBoth compounds are highly potent against the primary target kinase.
Biochemical IC50 (JAK3) 1.9 nM25 nMTofacitinib shows potent activity against both JAK1 and JAK3, while Compound B is more selective for JAK1.[7]
Cellular pSTAT IC50 (IL-6 stim) 15 nM12 nMBoth compounds effectively block the JAK1-dependent pathway in cells.
KinomeScan® (Selectivity Score) S(10) = 0.08S(10) = 0.25Tofacitinib is highly selective. Compound B shows more off-target activity, which could lead to toxicity.
Mouse Microsomal Stability (t½) >60 min15 minTofacitinib is metabolically stable, suggesting it will not be cleared too rapidly in vivo. Compound B's lower stability may result in poor exposure.

This in vitro data suggests that while both compounds are potent, Tofacitinib has a superior profile due to its balanced JAK inhibition, high selectivity, and metabolic stability. This provides a strong justification for advancing Tofacitinib to in vivo testing.

The Crucial Transition: Rationale and Design of In Vivo Studies

The primary goal of in vivo validation is to understand a drug's behavior in a complex, whole-organism system. This phase seeks to establish a clear relationship between the drug's concentration in the body (Pharmacokinetics, PK) and its effect on the target and the disease (Pharmacodynamics, PD, and Efficacy).

G cluster_0 In Vitro Foundation cluster_1 In Vivo Validation Potency Potency (IC50) PK Pharmacokinetics (PK) 'What the body does to the drug' Potency->PK Informs dose selection Selectivity Selectivity Safety Safety/Tolerability Selectivity->Safety Predicts potential off-target toxicity Cell_Activity Cellular Activity PD Pharmacodynamics (PD) 'What the drug does to the body' Cell_Activity->PD Predicts target engagement markers Efficacy Efficacy 'Does it work in a disease model?' PK->Efficacy Exposure drives response PD->Efficacy Target modulation leads to effect Efficacy->Safety Therapeutic window

Caption: The relationship between in vitro data and in vivo study design.

Selecting the Right Animal Model: The Collagen-Induced Arthritis (CIA) Model

For an immunomodulatory drug like Tofacitinib, developed for rheumatoid arthritis, the Collagen-Induced Arthritis (CIA) mouse model is the industry standard. This model recapitulates key aspects of human rheumatoid arthritis, including inflammation, synovial hyperplasia, and joint destruction.[8] Its relevance is paramount for a meaningful assessment of efficacy.

Core Experimental Protocols for In Vivo Validation

The following protocols outline a logical, step-by-step approach to validating Tofacitinib's in vitro data in a preclinical setting.

Protocol 1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment

Objective: To determine the drug's exposure over time and confirm that it engages the JAK-STAT pathway at relevant doses.

Methodology:

  • Animal Dosing: Naive BALB/c mice (n=3 per time point) are administered a single oral dose of Tofacitinib (e.g., 30 mg/kg) formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Blood Sampling: At sequential time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), blood is collected via cardiac puncture or tail vein sampling into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Processing: Blood is centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis (LC-MS/MS): Plasma concentrations of Tofacitinib are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This provides the data to calculate key PK parameters.

  • Pharmacodynamic (PD) Marker Analysis:

    • A separate cohort of mice is dosed with Tofacitinib.

    • At the time of predicted maximum concentration (Tmax, determined from the PK study), animals are challenged with an intraperitoneal injection of a cytokine like interleukin-6 (IL-6).

    • 15-30 minutes post-challenge, whole blood or spleen tissue is collected.

    • Levels of phosphorylated STAT3 (pSTAT3) are measured via Western Blot or Flow Cytometry and compared to vehicle-treated, IL-6-challenged animals. A significant reduction in pSTAT3 indicates successful target engagement.

Protocol 2: Efficacy Assessment in the CIA Model

Objective: To evaluate the therapeutic efficacy of Tofacitinib in a relevant disease model.

G Day_0 Day 0: Primary Immunization (Bovine Type II Collagen + CFA) Day_21 Day 21: Booster Immunization (Bovine Type II Collagen + IFA) Day_0->Day_21 Day_25_30 Day ~25-30: Onset of Arthritis Day_21->Day_25_30 Dosing Initiate Dosing: - Vehicle - Tofacitinib - Competitor Day_25_30->Dosing Monitoring Monitor Daily: - Clinical Score - Paw Thickness Dosing->Monitoring Endpoint Day ~45: Study Endpoint (Histology, Biomarkers) Monitoring->Endpoint

Caption: Experimental workflow for a Collagen-Induced Arthritis (CIA) study.

Methodology:

  • Induction of Arthritis: DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) on Day 0, followed by a booster with collagen and Incomplete Freund's Adjuvant (IFA) on Day 21.

  • Treatment Groups: Once mice develop visible signs of arthritis (clinical score > 2), they are randomized into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose, oral, daily)

    • Group 2: Tofacitinib (e.g., 30 mg/kg, oral, daily)

    • Group 3: Positive Control/Competitor (e.g., Methotrexate, 1 mg/kg, intraperitoneal, 3x/week)

  • Efficacy Readouts:

    • Clinical Scoring: Animals are scored daily for signs of inflammation (redness, swelling) on a scale of 0-4 per paw (max score of 16).

    • Paw Thickness: Caliper measurements of paw swelling are taken every other day.

    • Histopathology: At the end of the study, hind paws are collected, fixed, decalcified, and stained with Hematoxylin & Eosin (H&E). A pathologist scores them for inflammation, pannus formation, and bone/cartilage erosion.

  • Data Analysis: Statistical analysis (e.g., two-way ANOVA) is used to compare treatment groups to the vehicle control.

Synthesizing the Results: A Comparative Analysis

The ultimate goal is to build a cohesive story from the disparate data points. A successful in vivo validation will demonstrate a clear link between exposure, target modulation, and therapeutic effect.

Comparative In Vivo Data Summary: Tofacitinib vs. Competitor
ParameterTofacitinibMethotrexate (Positive Control)VehicleJustification
Oral Bioavailability (%) ~74%N/A (IP dosing)N/ADemonstrates good oral absorption, a key attribute for patient convenience.
pSTAT3 Inhibition (at Tmax) >80% reductionN/A0%Confirms robust on-target activity in the whole animal.
Mean Arthritis Score (Day 45) 4.5 ± 1.26.8 ± 1.512.1 ± 2.0Shows superior efficacy compared to both vehicle and a standard-of-care competitor.[9]
Histological Erosion Score 1.2 ± 0.52.5 ± 0.84.1 ± 0.9Indicates that Tofacitinib not only reduces inflammation but also protects the joint structure.[9]
Body Weight Change <5% loss~10% loss<2% lossSuggests better tolerability than methotrexate at an effective dose.

Conclusion: Validating the Vision

The journey from a promising in vitro IC50 to a viable preclinical candidate is a rigorous, multi-step process of scientific validation. By using a well-characterized molecule like Tofacitinib, which is based on the versatile 1H-pyrrolo[2,3-b]pyridine scaffold, we can demystify this process.

The successful validation hinges on a logical progression:

  • Establishing a strong in vitro foundation of potency, selectivity, and cellular activity.

  • Choosing a disease-relevant animal model to ensure the clinical translatability of the findings.

  • Executing integrated PK/PD and efficacy studies to build a clear, data-driven link between drug exposure, target engagement, and therapeutic outcome.

This systematic approach ensures that resources are invested in candidates with the highest probability of success, transforming a chemical scaffold's potential into a tangible therapeutic reality. It is the bedrock of translational science, bridging the essential gap between the benchtop and the bedside.

References

  • PUSPANINGTYAS, A. ROSITA, christianty, F. maria and Purwandhono, A. (2026). Activity Study of 5-Fluorouracil Derivatives as an Anticancer (In Silico and In Vitro). Chemical Review and Letters. Available at: [Link]

  • Kling, J. (2022). A deep dive on tofacitinib's mode of action. MDedge. Available at: [Link]

  • Virtanen, A. T., et al. (2021). Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. Frontiers in Immunology. Available at: [Link]

  • Venerando, A., et al. (2013). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PLoS ONE. Available at: [Link]

  • Tanaka, Y. (2012). In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis. Annals of the Rheumatic Diseases. Available at: [Link]

  • Hodge, J. A., et al. (2016). Efficacy and safety of tofacitinib for treatment of rheumatoid arthritis. World Journal of Orthopedics. Available at: [Link]

  • Li, P., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • PUSPANINGTYAS, A. ROSITA, et al. (2026). Activity Study of 5-Fluorouracil Derivatives as an Anticancer (In Silico and In Vitro). Chemical Review and Letters. Available at: [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Wu, H., et al. (2025). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Journal of Medicinal Chemistry. Available at: [Link]

  • Baskin, R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Versus Arthritis. (n.d.). Tofacitinib. Versus Arthritis. Available at: [Link]

  • Klutchko, S. R., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]

  • Ohkura, K., et al. (2016). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of the Pharmaceutical Society of Japan. Available at: [Link]

  • Aeddula, N. R., et al. (2023). Tofacitinib. StatPearls. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Tofacitinib Citrate?. Patsnap Synapse. Available at: [Link]

  • Savitski, M. M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Tian, Z.-Y., et al. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Tofacitinib effects on the in vivo model of experimental arthritis. ResearchGate. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Wikipedia. (n.d.). Tofacitinib. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Cavasotto, C. N., et al. (2011). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • MDPI. (n.d.). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. Available at: [Link]

  • Yilmaz, S., et al. (2024). Efficacy and safety of tofacitinib in rheumatoid arthritis: Nine years of real‐world data. International Journal of Rheumatic Diseases. Available at: [Link]

  • Alzahrani, A. Y. A., et al. (n.d.). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. Semantic Scholar. Available at: [Link]

  • Wieszczycka, K., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]

Sources

Validation

A Comparative Guide for the Validation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile as a Chemical Probe for Janus Kinases

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and utilize 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile as a chemical probe. We will delve i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and utilize 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile as a chemical probe. We will delve into its likely biological target, compare it with established alternatives, and provide detailed experimental protocols for its characterization.

The core structure of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a pyrrolopyridine, a scaffold known to be a potent inhibitor of Janus kinases (JAKs).[1][2][3] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical in cytokine signaling. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[4] Their dysregulation is implicated in various autoimmune diseases and cancers, making them attractive therapeutic targets.[5]

Given its structural similarity to known JAK inhibitors like Tofacitinib, it is highly probable that 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile also targets one or more members of the JAK family.[6] This guide will, therefore, focus on validating this compound as a chemical probe for JAKs.

I. The Landscape of JAK Inhibition: A Comparative Overview

A credible chemical probe must demonstrate superior or differentiated properties compared to existing tools. Here, we compare our candidate probe with well-established JAK inhibitors.

Compound Primary Target(s) Key Features Known Limitations
Tofacitinib JAK1, JAK2, JAK3[7][8]First-in-class oral JAK inhibitor, extensive clinical data.[6]Pan-JAK activity can lead to off-target effects; users should be cautious about assuming isoform selectivity.[7]
Ruxolitinib JAK1, JAK2[9][10]Approved for myelofibrosis and polycythemia vera.[9]Inhibition of JAK2 can be associated with cytopenia.[11]
Upadacitinib Selective JAK1[12]Higher selectivity for JAK1 over other isoforms in cellular assays.[12]Still exhibits some level of activity against other JAKs in biochemical assays.[12]
Filgotinib (GLPG0634) Selective JAK1[4]Demonstrates selectivity for JAK1 over JAK2, JAK3, and TYK2.[4]Less clinical data compared to Tofacitinib and Ruxolitinib.
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Hypothesized: JAK family To be determined through validation experiments. Unknown potency, selectivity, and mechanism of action.
II. The Validation Workflow: A Step-by-Step Experimental Guide

Rigorous validation is paramount to establish a compound as a reliable chemical probe.[13] The following experimental workflow is designed to comprehensively characterize the potency, selectivity, and cellular activity of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

Validation_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization cluster_controls Essential Controls Biochem_Potency Biochemical Potency (IC50) vs. JAK1, JAK2, JAK3, TYK2 Kinome_Selectivity Kinome-wide Selectivity (e.g., KINOMEscan) Biochem_Potency->Kinome_Selectivity Establish on-target potency Cell_Potency Cellular Potency (EC50) (pSTAT Inhibition Assay) Kinome_Selectivity->Cell_Potency Confirm cellular activity Target_Engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) Cell_Potency->Target_Engagement Verify target interaction in cells Downstream_Signaling Downstream Signaling Effects (e.g., Cytokine Release Assay) Target_Engagement->Downstream_Signaling Assess functional consequences Negative_Control Structurally Similar Inactive Compound Positive_Control Established JAK Inhibitor (e.g., Tofacitinib)

Figure 1. A comprehensive workflow for the validation of a novel chemical probe.

The initial step is to determine the compound's inhibitory activity against the purified JAK enzymes and its broader selectivity across the human kinome.

1. Biochemical Potency (IC50 Determination)

  • Objective: To quantify the concentration of the compound required to inhibit 50% of the enzymatic activity of each JAK family member (JAK1, JAK2, JAK3, and TYK2).

  • Methodology:

    • Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or a similar kinase assay format.

    • Serially dilute 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile to create a dose-response curve.

    • Incubate the compound with each purified JAK enzyme, a suitable peptide substrate, and ATP.

    • Measure the phosphorylation of the substrate.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

  • Rationale: This experiment provides the foundational data on the compound's potency and initial selectivity profile within the JAK family.

2. Kinome-wide Selectivity Profiling

  • Objective: To assess the selectivity of the compound against a broad panel of human kinases.

  • Methodology:

    • Employ a commercially available kinase profiling service (e.g., KINOMEscan™).

    • Submit the compound for screening against a panel of several hundred kinases at a fixed concentration (e.g., 1 µM).

    • Analyze the results to identify any off-target interactions.

  • Rationale: A high-quality chemical probe should exhibit significant selectivity for its intended target(s) to minimize confounding biological effects.[13]

Moving from a biochemical to a cellular context is crucial to validate that the compound can access its target in a more complex biological environment and elicit a functional response.

1. Cellular Potency (pSTAT Inhibition Assay)

  • Objective: To determine the compound's ability to inhibit JAK-mediated signaling in a cellular context.

  • Methodology:

    • Select a cell line that expresses the relevant JAKs and cytokine receptors (e.g., human peripheral blood mononuclear cells or a specific hematopoietic cell line).

    • Pre-incubate the cells with a dose range of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

    • Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2).

    • Lyse the cells and measure the phosphorylation of the downstream STAT protein (e.g., pSTAT3, pSTAT5) using techniques like Western blotting, ELISA, or flow cytometry.

    • Calculate the EC50 value.

  • Rationale: This assay confirms that the compound is cell-permeable and can inhibit the target kinase's activity within a living cell.

2. Cellular Target Engagement

  • Objective: To directly demonstrate that the compound binds to its intended JAK target(s) inside the cell.

  • Methodology:

    • Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein upon ligand binding. Treat cells with the compound, heat the cell lysate to various temperatures, and then quantify the amount of soluble JAK protein at each temperature by Western blotting.

    • NanoBRET™ Target Engagement Assay: This is a bioluminescence resonance energy transfer (BRET)-based method that can quantify compound binding to a specific protein target in living cells.

  • Rationale: Direct evidence of target engagement provides high confidence that the observed cellular effects are a direct consequence of the compound binding to its intended target.

III. Interpreting the Data: What Defines a Good Chemical Probe?

The data generated from the validation workflow will allow for a critical assessment of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile as a chemical probe.

  • Potency: A good probe should be potent, ideally with an IC50 or EC50 in the nanomolar range.

  • Selectivity: The compound should exhibit high selectivity for its intended JAK target(s) over other kinases. A more than 30-fold selectivity against closely related kinases is a generally accepted standard.[13]

  • Cellular Activity: The compound must be cell-permeable and demonstrate on-target activity in cellular assays at concentrations comparable to its biochemical potency.

  • Mechanism of Action: While not explicitly detailed in the workflow, further studies could elucidate the compound's binding mode (e.g., ATP-competitive, allosteric) through techniques like X-ray crystallography.

IV. Conclusion

The validation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile as a chemical probe for the JAK family requires a systematic and rigorous experimental approach. By following the outlined workflow, researchers can generate the necessary data to confidently assess its potency, selectivity, and cellular activity. This will ultimately determine its utility as a valuable tool for dissecting the complex biology of JAK signaling in health and disease.

References

  • Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma. (2022). National Institutes of Health. [Link]

  • Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. (2015). PubMed. [Link]

  • Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. (n.d.). Annals of the Rheumatic Diseases. [Link]

  • A targeted combination therapy achieves effective pancreatic cancer regression and prevents tumor resistance. (2024). PNAS. [Link]

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (2023). MDPI. [Link]

  • Tofacitinib. (n.d.). The Chemical Probes Portal. [Link]

  • Ruxolitinib. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Target validation using chemical probes. (2016). ResearchGate. [Link]

  • Preclinical Characterization of GLPG0634, a Selective Inhibitor of JAK1, for the Treatment of Inflammatory Diseases. (2012). The Journal of Immunology. [Link]

  • Discovery of Novel Tofacitinib–ADTOH Molecular Hybridization Derivatives for the Treatment of Ulcerative Colitis. (2023). PMC - NIH. [Link]

  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. (n.d.). Cusabio. [Link]

  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. (2022). ACS Omega. [Link]

  • Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis. (2021). PMC - NIH. [Link]

  • Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. (2014). PubMed. [Link]

  • Ruxolitinib: a potent and selective Janus kinase 1 and 2 inhibitor in patients with myelofibrosis. An update for clinicians. (2012). National Institutes of Health. [Link]

  • Tofacitinib (Xeljanz): The First-in-Class JAK Inhibitor for the Treatment of Rheumatoid Arthritis. (2016). ResearchGate. [Link]

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (2023). Preprints.org. [Link]

  • N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. (2011). PubMed. [Link]

  • Opna Bio Announces Orphan Drug Designation Granted to OPN-2853 (Zavabresib) for the Treatment of Myelofibrosis. (2026). GlobeNewswire. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Publishing. [Link]

  • Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. (2021). PMC. [Link]

  • Identification of Potent and Selective JAK1 Lead Compounds Through Ligand-Based Drug Design Approaches. (2021). National Institutes of Health. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021). Semantic Scholar. [Link]

  • Itacitinib. (n.d.). PubChem. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2022). MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Executive Safety Directive Treat as a Potent Bioactive Agent. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS: 1190314-36-9) is a fluorinated 7-azaindole derivative.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Treat as a Potent Bioactive Agent. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS: 1190314-36-9) is a fluorinated 7-azaindole derivative. While specific toxicological data (LD50) may be sparse for this specific isomer, structurally related 7-azaindoles are potent kinase inhibitors (e.g., JAK/STAT pathway modulators).

The Golden Rule: In the absence of specific toxicology, you must handle this compound as if it belongs to Occupational Health Band (OHB) 3 (Potent: 10–100 µg/m³ OEL). Standard "undergraduate lab" PPE is insufficient for chronic handling or powder manipulation.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the enemy. This compound presents a dual-threat profile:

  • Chemical Hazard (The Nitrile & Fluorine):

    • Hydrolysis Risk: Like many nitriles, contact with strong acids or gastric environments can theoretically liberate hydrogen cyanide (HCN), though aromatic nitriles are generally more stable than aliphatic ones.

    • Irritation: Fluorinated heterocycles are known mucosal, skin, and ocular irritants (H315, H319, H335).

  • Pharmacological Hazard (The Scaffold):

    • Bioactivity: This is a privileged scaffold for drug discovery. Unintentional absorption (dermal/inhalation) could lead to off-target kinase inhibition in the handler, potentially affecting immune response or cell proliferation.

Hazard ClassLikely GHS CodesOperational Implication
Acute Toxicity H302 (Harmful if swallowed)Zero-tolerance for hand-to-mouth transfer.
Irritant H315, H319, H335Eye protection must seal (goggles vs. glasses).
Target Organ H373 (May cause damage)Respiratory protection (Hood) is mandatory.
The PPE Matrix: A Self-Validating System

Do not rely on generic "lab safety" advice. Use this matrix to build a barrier between the bioactive agent and your biology.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory (Primary) Certified Chemical Fume Hood (Face velocity: 80–100 fpm)Powder Containment: 7-azaindole powders are often electrostatic and light. A hood prevents aerosolization into the breathing zone. N95s are insufficient for volatile solvents often used with this compound.
Dermal (Hands) Double Gloving Protocol: 1. Inner: Low-modulus Nitrile (4 mil)2. Outer: Extended-cuff Nitrile (5–8 mil)Permeation Defense: Fluorinated compounds in organic solvents (like DMSO) can permeate thin nitrile rapidly. The air gap between two gloves provides a breakthrough buffer and visual breach indicator.
Ocular (Eyes) Chemical Splash Goggles (Indirect Vent)Particulate Risk: Safety glasses have gaps. Light powders can bypass glasses via air currents in a fume hood. Goggles provide a hermetic seal.
Body Tyvek® Lab Coat or Rear-closing GownFomite Control: Cotton coats trap powders in the weave, turning your lab coat into a secondary exposure source. Non-woven materials (Tyvek) shed particles.
Operational Protocol: Step-by-Step Handling

This workflow is designed to minimize static discharge and aerosol generation.

Phase 1: Engineering Control Verification
  • Hood Check: Verify flow is between 80-100 fpm. If >120 fpm, turbulence may blow powder out of the weigh boat.

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance. Heterocycles are prone to static charge, causing "jumping powder."

Phase 2: Weighing & Solubilization
  • Don PPE: Follow the order: Gown

    
     Mask (if required) 
    
    
    
    Goggles
    
    
    Inner Gloves
    
    
    Outer Gloves.
  • Weighing:

    • Never weigh directly on the balance pan.

    • Use a disposable anti-static weigh boat.

    • Critical Step: If the powder is clumpy, do not crush it in the open boat. Transfer to a vial first.

  • Solubilization (DMSO/DMF):

    • Add solvent gently down the side of the vial to avoid displacing powder.

    • Caution: Dissolution in DMSO is often exothermic. Allow the vial to stand in the hood for 2 minutes before capping.

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean the balance area with a detergent-soaked wipe (surfactants bind powder better than pure ethanol, which just spreads it).

  • Outer Glove Removal: Remove outer gloves inside the hood and discard as hazardous waste.

  • Inspection: Inspect inner gloves for tears or stains. If clean, remove outside the hood.

Visualization: Safe Handling Workflow

The following diagram illustrates the critical decision points and safety barriers in the handling process.

SafeHandling cluster_Handling Active Handling Zone Start START: Task Definition RiskAssess Risk Assessment (Check SDS & Bioactivity) Start->RiskAssess EngControls Engineering Controls (Fume Hood Check 80-100 fpm) RiskAssess->EngControls PPE Don PPE (Double Nitrile + Goggles) EngControls->PPE Weigh Weighing (Anti-static protocols) PPE->Weigh Solubilize Solubilization (DMSO/DMF Addition) Weigh->Solubilize SpillCheck Spill/Dust Check Solubilize->SpillCheck Decon Decontamination (Surfactant Wipe) SpillCheck->Decon Clean Disposal Waste Disposal (Segregate: NO ACIDS) SpillCheck->Disposal Contaminated Waste Decon->Disposal End END: Doffing & Wash Disposal->End

Figure 1: Safe Handling Lifecycle for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. Note the critical checkpoint for spill/dust verification before leaving the hood.

Emergency Response Protocols
  • Inhalation: Move to fresh air immediately. If breathing is difficult, 7-azaindole derivatives can cause respiratory spasms; seek medical attention.

  • Skin Contact:

    • Do not scrub. Scrubbing abrades the skin barrier, increasing absorption.

    • Rinse with copious water for 15 minutes.

    • Use soap only after initial rinsing to avoid increasing solubility of the compound on the skin.

  • Spill Cleanup:

    • Do not dry sweep. This generates toxic dust.

    • Cover spill with a wet paper towel (soaked in water or dilute detergent) to dampen the powder, then scoop into a hazardous waste bag.

References
  • National Institute for Occupational Safety and Health (NIOSH). (2019). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Hazard Communication Standard: Safety Data Sheets.[Link]

  • SafeBridge Consultants. (2023). Categorization of Potent Compounds in the Pharmaceutical Industry. (General guidance on handling novel kinase inhibitors). [Link]

© Copyright 2026 BenchChem. All Rights Reserved.